Product packaging for 4-Benzylmorpholine(Cat. No.:CAS No. 10316-00-4)

4-Benzylmorpholine

Cat. No.: B076435
CAS No.: 10316-00-4
M. Wt: 177.24 g/mol
InChI Key: GVWBJJLCTWNTRU-UHFFFAOYSA-N
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Description

4-Benzylmorpholine (CAS 3759-61-3) is a versatile N-substituted morpholine derivative that serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring a morpholine ring substituted at the nitrogen atom with a benzyl group, makes it a useful precursor for the development of novel pharmacologically active compounds, particularly in the synthesis of ligands for G-protein coupled receptors (GPCRs). Researchers utilize this compound as a key scaffold in the design and exploration of new chemical entities, leveraging its amine functionality for further derivatization. Its application extends to materials science, where it can be incorporated into polymers or as a corrosion inhibitor. This product is provided as a high-purity compound to ensure consistent and reliable experimental results. It is intended for laboratory research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B076435 4-Benzylmorpholine CAS No. 10316-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWBJJLCTWNTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290317
Record name 4-benzylmorpholine
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10316-00-4
Record name 10316-00-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Benzylmorpholine, a versatile intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound, also known as N-benzylmorpholine, is a tertiary amine with the chemical formula C₁₁H₁₅NO. It serves as a crucial building block in organic synthesis. A summary of its key physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.25 g/mol [1]
Melting Point 194 °C[2]
Boiling Point 260.5 °C at 760 mmHg[2]
Density 1.0387 g/cm³ (estimate)
Flash Point 74.6 °C
Vapor Pressure 0.0122 mmHg at 25 °C
Refractive Index 1.5302 (estimate)
Appearance Colorless to pale yellow liquid
pKa 6.60 ± 0.10 (Predicted)

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. For this compound, which can be a solid at room temperature depending on its purity, this is a relevant parameter.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a modern digital instrument) containing a heating bath fluid (like silicone oil).

  • Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[4] A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

  • Heating Rate: For an accurate determination, the temperature should be raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate should be reduced to 1-2 °C per minute.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[1]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil). The side arm of the Thiele tube is heated to ensure uniform circulation of the heating liquid.[5]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[1]

  • Boiling Point Reading: The heating is then stopped. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[5]

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer or Graduated Cylinder Method

  • Mass Measurement: The mass of a clean, dry pycnometer (for high precision) or a graduated cylinder is accurately measured using an analytical balance.[6][7]

  • Volume Measurement: A known volume of this compound is added to the pycnometer or graduated cylinder. The volume is read precisely.

  • Mass of Liquid: The combined mass of the container and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty container.[7]

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[7] For accurate results, the temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the Abbe refractometer.

  • Measurement: The prisms are closed, and light is passed through the sample. The telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis Workflow of this compound

A common method for the synthesis of this compound involves the N-alkylation of morpholine with a benzyl halide, such as benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Synthesis_Workflow Morpholine Morpholine Reaction Reaction Mixture (Stirring, Reflux) Morpholine->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration Reaction->Filtration Cooling Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Purification (e.g., Distillation) Evaporation->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A typical workflow for the synthesis of this compound.

References

4-Benzylmorpholine CAS number and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Properties, Structure Elucidation, and Synthesis of 4-Benzylmorpholine for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed overview of this compound, a key intermediate in the synthesis of various biologically active compounds. The document outlines its chemical identity, including its CAS number and structural formula. A significant focus is placed on the elucidation of its structure through a comprehensive analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis via N-alkylation of morpholine and subsequent purification are provided. All quantitative data is presented in clearly structured tables for ease of reference and comparison. Furthermore, this guide includes a visual representation of the synthetic workflow, rendered using Graphviz, to facilitate a clear understanding of the process.

Chemical Identity and Physical Properties

This compound, also known as N-benzylmorpholine, is a tertiary amine belonging to the morpholine class of heterocyclic compounds. It is characterized by a morpholine ring N-substituted with a benzyl group.

PropertyValueReference
CAS Number 10316-00-4[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
IUPAC Name This compound[1]
Synonyms N-benzylmorpholine, Morpholine, 4-(phenylmethyl)-[1]
Appearance Colorless liquid[2]
Boiling Point 162-164 °C[2]
Solubility Soluble in many organic solvents such as ethanol, ether, and benzene.[2]

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl and morpholine moieties. The integration of these signals confirms the proton count of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40Multiplet5HAromatic protons (C₆H₅)
~3.50Singlet2HBenzyl methylene protons (-CH₂-Ph)
~3.60-3.80Triplet4HMorpholine protons adjacent to oxygen (-O-CH₂-)
~2.40-2.60Triplet4HMorpholine protons adjacent to nitrogen (-N-CH₂-)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The number of signals corresponds to the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~138Quaternary aromatic carbon (C-Ar)
~129Aromatic methine carbons (CH-Ar)
~128Aromatic methine carbons (CH-Ar)
~127Aromatic methine carbons (CH-Ar)
~67Morpholine carbons adjacent to oxygen (-O-CH₂-)
~63Benzyl methylene carbon (-CH₂-Ph)
~54Morpholine carbons adjacent to nitrogen (-N-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000-3100MediumAromatic C-H stretch
2800-3000StrongAliphatic C-H stretch (CH₂ groups)
1600, 1495, 1450MediumAromatic C=C skeletal vibrations
1115StrongC-O-C stretch (ether linkage in morpholine)
740, 700StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

m/zRelative IntensityProposed Fragment
177Moderate[M]⁺ (Molecular ion)
91High[C₇H₇]⁺ (Tropylium ion, from cleavage of the benzyl group)
86Moderate[C₄H₈NO]⁺ (Fragment from the morpholine ring)

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-alkylation of morpholine with benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the morpholine acts as the nucleophile.

Experimental Protocol: N-Alkylation of Morpholine

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or another suitable solvent

  • Dichloromethane (for extraction)

  • Water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • To a round-bottom flask, add morpholine (1.0 equivalent) and a suitable solvent such as acetone.

  • Add a base, such as potassium carbonate (1.2 equivalents), to the mixture.

  • While stirring, add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • The reaction mixture is then typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • After completion, the inorganic salts are filtered off.

  • The solvent is removed from the filtrate under reduced pressure.

  • The residue is taken up in dichloromethane and washed with water to remove any remaining inorganic impurities.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound. For column chromatography, a typical eluent system would be a mixture of ethyl acetate and hexanes.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Morpholine, Benzyl Chloride, Base (e.g., K2CO3) Reaction N-Alkylation Reaction in Solvent (e.g., Acetone) Reactants->Reaction Filtration Filtration of Inorganic Salts Reaction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Workup Aqueous Workup (Extraction with CH2Cl2) Evaporation1->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Purification Purification (Vacuum Distillation or Column Chromatography) Evaporation2->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reaction Pathway

The following diagram illustrates the chemical transformation occurring during the synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Morpholine plus1 + Benzyl_Chloride This compound Benzyl_Chloride->this compound Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of this compound, detailing its chemical properties, structural elucidation through various spectroscopic methods, and a detailed protocol for its synthesis. The presented data and workflows are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and practical application of this important chemical intermediate.

References

N-benzylmorpholine synthesis mechanism and theory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-benzylmorpholine: Mechanisms and Experimental Protocols

Introduction

N-benzylmorpholine, also known as 4-benzylmorpholine, is a heterocyclic amine of significant interest in the chemical and pharmaceutical industries. It serves as a crucial building block and intermediate in the synthesis of a wide array of compounds, including antihistamines, antipsychotic drugs, dyes, and pigments.[1] Its structural motif is a common feature in biologically active molecules, making the development of efficient and scalable synthesis methods a key focus for researchers in drug development and process chemistry.

This technical guide provides a comprehensive overview of the primary synthetic routes to N-benzylmorpholine. It delves into the underlying reaction mechanisms, provides detailed experimental protocols for key methodologies, and presents quantitative data to allow for a comparative assessment of the different approaches. The content is tailored for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis and theory behind this important compound.

Core Synthesis Mechanisms and Protocols

The synthesis of N-benzylmorpholine can be achieved through several distinct chemical transformations. The most prominent and widely employed methods include reductive amination, direct N-alkylation, and catalytic N-alkylation using benzyl alcohol. Each method offers a unique set of advantages concerning yield, reaction conditions, and scalability.

Reductive Amination of Benzaldehyde with Morpholine

Reductive amination is one of the most versatile and widely used methods for forming carbon-nitrogen bonds.[2] The process involves the reaction of a carbonyl compound (benzaldehyde) with an amine (morpholine) to form an intermediate iminium ion, which is then reduced in situ to the target amine, N-benzylmorpholine. This one-pot procedure is highly efficient and avoids the isolation of the unstable imine or enamine intermediates.

Theoretical Background: The reaction proceeds in two main stages. First, the nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a resonance-stabilized iminium cation. In the second stage, a reducing agent, typically a hydride donor, selectively reduces the iminium ion to the final tertiary amine.

Reaction Mechanism:

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_reductant Reduction cluster_product Product Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-benzylmorpholine Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH4, H2/Pd) Reducer->Iminium

Caption: Reductive amination pathway for N-benzylmorpholine synthesis.

Quantitative Data Summary:

ReactantsReducing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Morpholine, BenzaldehydeNaBH₄-MeOHRT~4-1256-85Adapted from[3]
Morpholine, BenzaldehydeH₂Ni/SiO₂-VariableVariableHighAdapted from[4]
Morpholine, BenzaldehydeFormic Acid--HighVariableGoodLeuckart Reaction[2][5]

Experimental Protocol (Adapted from similar reductive aminations):

  • To a round-bottom flask, add morpholine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in methanol (MeOH).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5-3.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography or distillation to yield pure N-benzylmorpholine.

N-Alkylation of Morpholine with Benzyl Chloride

Direct N-alkylation is a classical and straightforward method for synthesizing N-benzylmorpholine. It involves the nucleophilic substitution (Sₙ2) reaction between morpholine and a benzyl halide, typically benzyl chloride.

Theoretical Background: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This attack displaces the chloride ion in a concerted Sₙ2 mechanism. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Reaction Mechanism:

G Morpholine Morpholine (Nucleophile) TransitionState Sₙ2 Transition State Morpholine->TransitionState BenzylCl Benzyl Chloride (Electrophile) BenzylCl->TransitionState ProductHCl N-benzylmorpholinium Chloride TransitionState->ProductHCl Cl⁻ leaves Product N-benzylmorpholine ProductHCl->Product Deprotonation Salt Salt Byproduct (e.g., Et₃N·HCl) ProductHCl->Salt Base Base (e.g., Et₃N, K₂CO₃) Base->ProductHCl

Caption: Sₙ2 mechanism for the N-alkylation of morpholine.

Quantitative Data Summary:

AmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholineBenzyl ChlorideK₂CO₃AcetonitrileReflux6-12>90General procedure, widely documented
MorpholineBenzyl ChlorideEt₃NDichloromethaneRT-Reflux4-8>90Adapted from amidation protocols[6]

Experimental Protocol (General Procedure):

  • In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve morpholine (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.2 eq.) in a suitable solvent (e.g., acetonitrile or THF).

  • Slowly add benzyl chloride (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.

  • After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts (in the case of K₂CO₃) or wash with water to remove the amine salt (in the case of Et₃N).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum.

  • The resulting crude product can be purified by distillation under reduced pressure to afford N-benzylmorpholine.

Catalytic N-Alkylation via Borrowing Hydrogen

A greener and more atom-economical approach is the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[7] This method uses a catalyst to temporarily abstract hydrogen from the alcohol, forming an aldehyde in situ, which then undergoes reductive amination.

Theoretical Background: The catalytic cycle involves three key steps:

  • Oxidation: The catalyst (often a transition metal complex, e.g., Ru, Ir, Fe, Ni) oxidizes the benzyl alcohol to benzaldehyde, with the hydrogen being temporarily stored on the catalyst.

  • Condensation: The in situ-generated benzaldehyde reacts with morpholine to form the corresponding iminium ion (after dehydration).

  • Reduction: The catalyst transfers the "borrowed" hydrogen back to the iminium ion, reducing it to N-benzylmorpholine and regenerating the active catalyst. The only byproduct of this process is water.

Reaction Mechanism:

G cluster_cycle Catalytic Cycle Cat [M]-H (Active Catalyst) Iminium Iminium Ion Cat->Iminium + H₂ (to Iminium) Cat_Ox [M] (Catalyst) Cat_Ox->Cat - H₂ (from Alcohol) Aldehyde Benzaldehyde Aldehyde->Iminium + Morpholine - H₂O Product N-benzylmorpholine Iminium->Product Water H₂O Iminium->Water Alcohol Benzyl Alcohol Alcohol->Cat_Ox

Caption: "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Quantitative Data Summary:

AmineAlcoholCatalystBaseTemp. (°C)Yield (%)Reference
AnilineBenzyl AlcoholFe₂Ni₂@CN-Variable99[7]
VariousVariousRu-Py-CH₃NaOtBuVariableGood[7]

Experimental Protocol (Conceptual):

  • Charge a pressure-rated vessel with morpholine (1.0 eq.), benzyl alcohol (1.1 eq.), the catalyst (e.g., Fe₂Ni₂@CN, 1-5 mol%), and a suitable solvent (if necessary).

  • Seal the vessel and heat it to the specified temperature (e.g., 100-150 °C) with vigorous stirring for the required duration.

  • After the reaction, cool the vessel to room temperature and vent any pressure.

  • Dilute the reaction mixture with an appropriate solvent and filter to recover the heterogeneous catalyst.

  • Wash the filtrate with water or brine, dry the organic layer, and concentrate it in vacuo.

  • Purify the residue by column chromatography or distillation to obtain the final product.

Conclusion

The synthesis of N-benzylmorpholine can be accomplished through several effective methodologies. The choice of a specific route is often dictated by factors such as the availability of starting materials, required purity, scalability, and environmental considerations.

  • Reductive amination offers a highly efficient and direct one-pot synthesis from readily available benzaldehyde and morpholine.

  • Direct N-alkylation with benzyl chloride is a robust and high-yielding classical method, though it generates stoichiometric salt waste.

  • Catalytic N-alkylation using benzyl alcohol via the "borrowing hydrogen" mechanism represents the most atom-economical and environmentally friendly approach, aligning with the principles of green chemistry.

For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, their mechanisms, and practical protocols is essential for making informed decisions in the design and execution of synthetic campaigns involving the N-benzylmorpholine scaffold.

References

4-Benzylmorpholine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylmorpholine, a versatile heterocyclic amine, has carved a niche for itself as a crucial building block in the synthesis of a wide array of organic compounds. Its utility spans from being a key intermediate in the development of pharmaceuticals, including antihistamines, antipsychotics, and antimalarial agents, to its application in the manufacturing of dyes and as a corrosion inhibitor. This technical guide provides a comprehensive review of the literature on this compound, detailing its chemical and physical properties, historical context, synthesis methodologies, and its diverse applications. The document further delves into the available quantitative data on the biological activities of its derivatives, offering insights into its potential in drug discovery and development.

Introduction

This compound, also known as N-benzylmorpholine, is an organic compound featuring a morpholine ring N-substituted with a benzyl group.[1] Its unique structural combination imparts favorable physicochemical properties, making it a valuable synthon in organic chemistry. The morpholine moiety, a privileged scaffold in medicinal chemistry, is often associated with improved aqueous solubility and metabolic stability of drug candidates. The benzyl group, on the other hand, provides a lipophilic character and a site for further functionalization. This guide aims to consolidate the existing knowledge on this compound, presenting a detailed overview for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild odor.[2] It is relatively stable under normal conditions but may react violently with strong oxidizing agents.[2] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.25 g/mol [1]
CAS Number 10316-00-4[1]
Melting Point 194°C[2]
Boiling Point 309.18°C (rough estimate)[2]
Flash Point 74.6°C[2]
Density 1.0387 g/cm³[2]
Vapor Pressure 0.0122 mmHg at 25°C[2]
pKa 6.60 ± 0.10 (Predicted)[2]

History and Discovery

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. The most common methods involve the N-alkylation of morpholine with a benzyl halide or the reductive amination of benzaldehyde with morpholine.

N-Alkylation of Morpholine with Benzyl Halides

This method involves the direct reaction of morpholine with a benzyl halide, such as benzyl chloride or benzyl bromide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of 4-Benzyl-4-pentylmorpholin-4-ium chloride from N-pentylmorpholine and Benzyl Chloride

This protocol details the synthesis of a quaternary ammonium salt derivative, which involves a similar N-benzylation step.

  • Materials: N-pentylmorpholine, acetonitrile, potassium carbonate, benzyl chloride.[3]

  • Procedure:

    • To a 50 ml round-bottom flask, add 2 g (0.013 mol) of N-pentylmorpholine.[3]

    • Add 5.4 ml (0.104 mol) of acetonitrile as the solvent.[3]

    • Add 0.013 mol of potassium carbonate (K₂CO₃).[3]

    • Add benzyl chloride in a 1:1 molar ratio to N-pentylmorpholine (0.013 mol).[3]

    • Heat the reaction mixture under reflux with magnetic stirring for 5 hours (monitored by TLC).[3]

    • After completion, evaporate the solvent.[3]

    • Dissolve the remaining potassium carbonate in water and extract the product with chloroform (CHCl₃).[3]

    • Evaporate the chloroform and dry the product under vacuum.[3]

    • Purify the obtained product using column chromatography.[3]

This protocol can be adapted for the synthesis of this compound by using morpholine instead of N-pentylmorpholine.

Diagram: N-Alkylation of Morpholine

N_Alkylation morpholine Morpholine reaction + morpholine->reaction benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) benzyl_halide->reaction base Base (e.g., K₂CO₃) base->reaction product This compound salt Salt (e.g., KCl) reaction->product reaction->salt Reductive_Amination benzaldehyde Benzaldehyde iminium Iminium Ion Intermediate benzaldehyde->iminium morpholine Morpholine morpholine->iminium product This compound iminium->product Reduction reducing_agent Reducing Agent reducing_agent->product Corrosion_Inhibition cluster_metal Metal Surface metal Fe vci This compound (VCI) adsorption Adsorption of N atom on metal surface vci->adsorption adsorption->metal hydrophobic Hydrophobic benzyl group repels water adsorption->hydrophobic protection Protective Film Formation hydrophobic->protection

References

Spectroscopic Profile of 4-Benzylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Benzylmorpholine (C₁₁H₁₅NO). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-2', H-6' (Aromatic)7.20 - 7.40m
H-3', H-4', H-5' (Aromatic)7.20 - 7.40m
Benzylic CH₂~3.50s
H-2, H-6 (Morpholine)2.40 - 2.60t
H-3, H-5 (Morpholine)3.65 - 3.85t

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for N-Benzyl-morpholine in CDCl₃ has been reported, though the full dataset requires subscription access for viewing.[1][2] The expected chemical shifts are summarized below.

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomChemical Shift (ppm)
C-1' (Aromatic, Quaternary)~138
C-2', C-6' (Aromatic)~129
C-3', C-5' (Aromatic)~128
C-4' (Aromatic)~127
Benzylic CH₂~63
C-2, C-6 (Morpholine)~54
C-3, C-5 (Morpholine)~67

Note: These values are based on available data and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, C-N, and C-O bonds. While a specific peak list is not available, the vapor phase IR spectrum is accessible through databases.[3]

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2800 - 3000Medium-Strong
C-N Stretch1100 - 1300Medium
C-O Stretch (Ether)1070 - 1150Strong
Aromatic C=C Bending690 - 900Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of this compound is available, indicating its amenability to this technique.[3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
177[M]⁺Molecular Ion
91Base Peak[C₇H₇]⁺ (Tropylium ion)
86[C₄H₈NO]⁺ (Morpholine fragment)

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy
  • Sample Preparation: A thin film of liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting fragments is detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Synthesis Synthesis & Purification of this compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution yields pure sample NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation provides structural framework IR->Structure_Elucidation identifies functional groups MS->Structure_Elucidation determines molecular weight and fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Technical Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data logically contribute to the final structural confirmation of this compound.

Logical_Relationship cluster_NMR NMR Data cluster_Vibrational Vibrational Spectroscopy cluster_MassSpec Mass Spectrometry Compound This compound H_NMR 1H NMR - Proton environment - Connectivity (J-coupling) Compound->H_NMR C_NMR 13C NMR - Carbon backbone Compound->C_NMR IR IR Spectroscopy - Functional groups (C-O, C-N, aromatic) Compound->IR MS Mass Spec - Molecular Weight - Fragmentation Pattern Compound->MS Structure Confirmed Structure H_NMR->Structure confirms proton skeleton C_NMR->Structure confirms carbon framework IR->Structure confirms functional groups MS->Structure confirms molecular formula

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of the Morpholine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the morpholine ring, a crucial heterocyclic scaffold in medicinal chemistry and organic synthesis. The document details the physicochemical properties, stability under various conditions, and common chemical transformations of morpholine, supplemented with detailed experimental protocols and quantitative data.

Core Physicochemical Properties

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a six-membered heterocycle containing both an amine and an ether functional group.[1] This unique structure imparts a combination of properties, making it a versatile building block in chemistry. It is a colorless, hygroscopic liquid with a characteristic amine-like odor, and it is miscible with water and many organic solvents.[2][3] The presence of the ether oxygen withdraws electron density from the nitrogen atom, which influences its basicity and nucleophilicity.

Table 1: Physicochemical Properties of Morpholine

Property Value Reference
Molecular Formula C₄H₉NO [2]
Average Molecular Weight 87.12 g/mol [4]
Density 0.996 g/mL at 25 °C [5]
Boiling Point 129 °C [3]
Freezing Point -4.9 °C [6]
pKa (conjugate acid) 8.33 - 8.51 at 25 °C [4][6]
Water Solubility Miscible [3]

| Vapor Pressure | 10.1 mm Hg at 25 °C |[7] |

Chemical Stability of the Morpholine Ring

The stability of the morpholine ring is a critical factor in its industrial and pharmaceutical applications, particularly under conditions of varying temperature and pH.

Thermal Stability

Morpholine exhibits reasonable stability at high temperatures and pressures, especially in the absence of oxygen.[8] This property makes it a common additive for pH adjustment and corrosion control in fossil fuel and nuclear power plant steam systems.[9] However, at very high temperatures, it undergoes thermal decomposition. Studies have shown that its thermolysis follows first-order kinetics.[10] The decomposition leads to the formation of products including ammonia, ethanolamine, methylamine, ethylamine, and organic acids like acetic and glycolic acids.[10]

Table 2: Thermal Decomposition Rate Constants for Morpholine in Liquid-Steam Systems

Temperature Decomposition Rate Constant (k)
260 °C 2.67 x 10⁻⁷ s⁻¹
280 °C 8.73 x 10⁻⁷ s⁻¹
300 °C 21.25 x 10⁻⁷ s⁻¹

(Data sourced from a study on morpholine's thermal stability in CANDU-PHW nuclear power plant conditions)[10]

Further studies simulating superheater conditions (470-510 °C) determined the activation energy for this decomposition to be approximately 160.0 kJ/mol.[11][12]

pH and Oxidative Stability

As a base, morpholine readily reacts with acids to form stable morpholinium salts.[2] In acidic conditions, the nitrogen atom is protonated, which can influence its reactivity and interaction with biological targets.[13] The morpholine ring is susceptible to in vivo oxidation, a consideration in drug design.[14] Oxidative ring-opening of morpholine derivatives can be achieved under mild conditions using visible light as an energy source and O₂ as the final oxidant, avoiding harsh reagents.[15]

Chemical Reactivity

The reactivity of the morpholine ring is dominated by the secondary amine group, though it is modulated by the presence of the ether oxygen.

Basicity and Nucleophilicity

Morpholine is a base due to the lone pair of electrons on the nitrogen atom.[1] However, the electron-withdrawing inductive effect of the ether oxygen makes it less basic and less nucleophilic than structurally similar secondary amines like piperidine.[9] Despite this reduced nucleophilicity, it readily participates in a wide array of chemical reactions.

morpholine Morpholine Ring alkylation N-Alkylation (R-X, Base) morpholine->alkylation acylation N-Acylation (RCOCl, Base) morpholine->acylation reductive_amination Reductive Amination (R₂C=O, Reducing Agent) morpholine->reductive_amination oxidation Oxidation / Ring Opening ([O]) morpholine->oxidation enamine Enamine Formation (Ketone/Aldehyde) morpholine->enamine prod_alkylation N-Alkyl Morpholine alkylation->prod_alkylation prod_acylation N-Acyl Morpholine (Amide) acylation->prod_acylation prod_reductive N-Alkyl Morpholine reductive_amination->prod_reductive prod_oxidation Ring-Opened Products oxidation->prod_oxidation prod_enamine Enamine enamine->prod_enamine

Caption: Key chemical transformations of the morpholine ring.

Common Reactions of the Morpholine Ring

N-Alkylation: Morpholine reacts with alkylating agents like alkyl halides to form N-alkylated derivatives.[2] This reaction is fundamental for introducing diverse substituents onto the morpholine scaffold.[16]

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides yields N-acyl morpholines (amides). This is a common method for synthesizing derivatives for various applications.[17]

Reductive Amination: Morpholine can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. This is often a preferred method over direct alkylation due to its efficiency and the availability of a wide range of carbonyl compounds.[16][18]

Enamine Formation: Morpholine is commonly used to generate enamines by reacting with ketones or aldehydes.[1]

Oxidation: As mentioned, the morpholine ring can undergo oxidative cleavage. This can be a metabolic liability in drug candidates but also a synthetic tool. Electrochemical oxidation can also lead to the formation of a morpholine radical.[19]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key reactions involving the morpholine ring.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol is a standard procedure for the N-alkylation of secondary amines like morpholine.[16]

Materials:

  • Morpholine (or a morpholine derivative)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting morpholine derivative (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-80 °C and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

start Start: Morpholine, Alkyl Halide, Base, Solvent mix 1. Combine Reactants - Dissolve morpholine in solvent - Add base (K₂CO₃) start->mix react 2. Reaction - Add alkyl halide - Heat (50-80°C) - Monitor (TLC/LC-MS) mix->react workup 3. Aqueous Workup - Cool and quench with water - Extract with organic solvent react->workup dry 4. Dry & Concentrate - Wash with brine - Dry over MgSO₄ - Evaporate solvent workup->dry purify 5. Purification - Silica gel column chromatography dry->purify end End: Purified N-Alkyl Morpholine purify->end

Caption: Experimental workflow for direct N-alkylation of morpholine.

Protocol 2: Reductive Amination with Aldehydes/Ketones

This method is highly effective for synthesizing N-substituted morpholines.[16]

Materials:

  • Morpholine (or a morpholine derivative)

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetic acid (optional, catalyst)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the morpholine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Acylation with Acyl Chlorides

This protocol describes the formation of an amide from morpholine.[20]

Materials:

  • Morpholine

  • Acyl chloride (e.g., acetyl chloride)

  • Base (e.g., Triethylamine, Et₃N or Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-acyl morpholine can be purified by recrystallization or column chromatography if necessary.

The Role of Morpholine in Drug Development

The morpholine ring is considered a "privileged structure" in medicinal chemistry.[21][22] Its incorporation into drug candidates is often associated with advantageous physicochemical and metabolic properties.[23]

  • Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and modulate lipophilicity, which are critical for favorable pharmacokinetics.[22]

  • Metabolic Stability: While susceptible to oxidation, the morpholine ring can also confer metabolic stability to a parent molecule compared to other amines.

  • Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, facilitating key interactions with biological targets like enzyme active sites.[22]

  • Synthetic Accessibility: The facile and versatile synthetic routes to introduce and modify the morpholine ring make it an attractive scaffold for building compound libraries for drug discovery.[21]

Numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, feature the morpholine ring, highlighting its importance in modern pharmacology.

morpholine Morpholine in Drug Candidate solubility Improved Aqueous Solubility morpholine->solubility metabolism Metabolic Pathways (e.g., Oxidation) morpholine->metabolism binding Target Binding (H-Bond Acceptor) morpholine->binding drug Bioactive Molecule (e.g., Linezolid) solubility->drug pk_props Favorable Pharmacokinetics pk_props->drug metabolism->pk_props influences binding->drug

Caption: Role of the morpholine moiety in drug design.

Conclusion

The morpholine ring possesses a unique combination of stability and controlled reactivity that makes it an invaluable component in organic synthesis and medicinal chemistry. Its moderate basicity, coupled with the ability to undergo a variety of N-functionalization reactions, provides a robust platform for molecular design. Understanding its thermal and chemical stability, along with established synthetic protocols, is essential for researchers aiming to leverage the full potential of this versatile heterocyclic scaffold.

References

An In-depth Technical Guide to 4-Benzylmorpholine: Synonyms, IUPAC Nomenclature, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-benzylmorpholine, a versatile heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. This document outlines its nomenclature, synonyms, key physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities with illustrative signaling pathways.

Nomenclature and Synonyms

The compound with the chemical structure of a morpholine ring substituted at the nitrogen atom with a benzyl group is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

This compound is also known by a variety of synonyms in commercial and scientific literature, which are crucial for comprehensive database searches and procurement.

Table 1: Synonyms of this compound

SynonymReference
N-Benzylmorpholine[1]
Morpholine, 4-benzyl-
4-(Phenylmethyl)morpholine[1]
NSC 67985[1]
1-Benzylmorpholine
UNII-ZMZ9TR3HUR

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development, including reaction setup, purification, and formulation. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
CAS Number 10316-00-4[1]
Appearance Colorless to pale yellow liquid
Boiling Point 118-120 °C at 5 mmHg
Density 1.03 g/cm³
Refractive Index 1.538
Flash Point >110 °C (>230 °F)
Solubility Soluble in common organic solvents.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a benzyl halide with morpholine. The following protocol is a representative procedure.

Objective: To synthesize this compound via N-alkylation of morpholine with benzyl chloride.

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per gram of morpholine).

  • Addition of Reagent: While stirring the mixture, slowly add benzyl chloride (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of dichloromethane.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Add deionized water and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Safety Precautions: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Potential Biological Activities and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the morpholine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzylmorpholine have shown potential as CNS suppressants and antimalarial agents.

Hypothetical CNS Suppressant Activity

Some morpholine-containing compounds exhibit CNS depressant effects. A plausible mechanism of action for such compounds involves the modulation of major inhibitory and excitatory neurotransmitter systems in the brain.

CNS_Depressant_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation NMDA NMDA Receptor This compound->NMDA Antagonism Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Increased Cl⁻ Influx Depolarization Reduced Neuronal Depolarization (Inhibition) NMDA->Depolarization Blocked Ca²⁺/Na⁺ Influx

Caption: Hypothetical mechanism of CNS suppression by this compound derivatives.

This proposed pathway illustrates a dual mechanism: potentiation of the inhibitory GABA-A receptor and antagonism of the excitatory NMDA receptor, leading to a net reduction in neuronal excitability.

Potential Antimalarial Mechanism of Action

Certain compounds containing the 4-substituted morpholine moiety have been investigated for their antimalarial properties. A key target in the malaria parasite Plasmodium falciparum is the detoxification of heme, a byproduct of hemoglobin digestion.

Antimalarial_Pathway cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress 4-Benzylmorpholine_Derivative This compound Derivative 4-Benzylmorpholine_Derivative->Heme Inhibition of Hemozoin Formation

References

The Benzylmorpholine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylmorpholine moiety has emerged as a versatile and privileged structural motif in medicinal chemistry, leading to the discovery and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and significance of benzylmorpholine derivatives, with a focus on their application in oncology, neuroscience, and infectious diseases. Detailed experimental protocols for the synthesis of key compounds, quantitative structure-activity relationship (SAR) data, and graphical representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Emergence of a Versatile Scaffold

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common feature in numerous bioactive molecules and approved drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a popular building block in drug design. The incorporation of a benzyl group to the morpholine core creates the benzylmorpholine scaffold, a structural framework that has proven to be particularly fruitful in the development of compounds with a wide range of pharmacological activities.

The significance of this scaffold was first highlighted with the discovery of compounds acting on the central nervous system. Subsequently, the benzylmorpholine core has been successfully utilized in the design of potent and selective inhibitors of various enzymes and transporters, leading to the development of novel anticancer and antimalarial agents. This guide will delve into the discovery and evolution of benzylmorpholine derivatives in these key therapeutic areas.

Benzylmorpholine Derivatives as Norepinephrine Reuptake Inhibitors

Discovery and Significance

One of the earliest and most well-known applications of the benzylmorpholine scaffold is in the development of selective norepinephrine reuptake inhibitors (NRIs). Reboxetine, discovered at Farmitalia-Carlo Erba, is a prominent example of a benzylmorpholine derivative that has been approved for the treatment of major depressive disorder in many countries.[1] NRIs function by blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2] This mechanism of action has been shown to be effective in alleviating symptoms of depression.[2]

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] Benzylmorpholine-based NRIs like reboxetine bind to NET, inhibiting this reuptake process. The resulting increase in synaptic norepinephrine levels leads to enhanced activation of postsynaptic adrenergic receptors, which is believed to be a key factor in their therapeutic effect.

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding NE_synapse Increased NE Concentration Signal_Transduction Downstream Signaling Adrenergic_Receptor->Signal_Transduction Activation Reboxetine Reboxetine (Benzylmorpholine Derivative) Reboxetine->NET Inhibition

Figure 1: Mechanism of Norepinephrine Reuptake Inhibition.
Experimental Protocol: Synthesis of (S,S)-Reboxetine

The asymmetric synthesis of (S,S)-Reboxetine is a multi-step process. A common route involves the initial construction of a chiral morpholine intermediate followed by the introduction of the phenyl and ethoxyphenoxy moieties.[4][5]

Reboxetine_Synthesis start Starting Materials step1 Formation of Chiral Morpholinone start->step1 step2 Reduction of Lactam step1->step2 step3 Introduction of Phenyl Group step2->step3 step4 Introduction of Ethoxyphenoxy Group step3->step4 step5 Deprotection step4->step5 end (S,S)-Reboxetine step5->end

Figure 2: General Synthetic Workflow for (S,S)-Reboxetine.

Step 1: Synthesis of (S)-N-benzyl-2-hydroxymethylmorpholine

(S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to form the corresponding amide. This intermediate is then cyclized in the presence of a strong base like potassium tert-butoxide to yield (S)-5-(hydroxymethyl)morpholin-3-one. The lactam is then reduced, for example with borane-tetrahydrofuran complex (BH3·THF), to afford (S)-2-(hydroxymethyl)morpholine. Subsequent N-benzylation provides the key intermediate.[5]

Step 2: Oxidation to the Aldehyde

The primary alcohol of (S)-N-benzyl-2-hydroxymethylmorpholine is selectively oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

Step 3: Addition of the Phenyl Group

The phenyl group is introduced via a nucleophilic addition to the aldehyde. This can be achieved using a Grignard reagent like phenylmagnesium bromide or, for better stereoselectivity, an organozinc reagent like diphenylzinc. This step typically yields a mixture of diastereomers that need to be separated chromatographically.[5]

Step 4: Introduction of the 2-Ethoxyphenoxy Group

The hydroxyl group of the desired diastereomer is then coupled with 2-ethoxyphenol. This is often achieved via a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a mesylate or bromide) followed by nucleophilic substitution with the sodium salt of 2-ethoxyphenol.[4]

Step 5: Deprotection

Finally, the N-benzyl protecting group is removed. This is commonly accomplished through hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., palladium on carbon) to yield (S,S)-Reboxetine.[4]

Benzylmorpholine Derivatives as EZH2 Inhibitors in Oncology

Discovery and Significance

The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[7] Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of cancers, making it an attractive therapeutic target. Benzomorpholine derivatives have been identified as potent and selective inhibitors of EZH2, with several compounds advancing into clinical trials for the treatment of both hematological malignancies and solid tumors.[8]

Mechanism of Action: Inhibition of PRC2-mediated Gene Silencing

Benzylmorpholine-based EZH2 inhibitors are competitive inhibitors that bind to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of a methyl group to H3K27.[9] This inhibition of EZH2 catalytic activity leads to a decrease in global H3K27me3 levels, resulting in the derepression of tumor suppressor genes and subsequent anti-proliferative effects.

EZH2_Pathway cluster_prc2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) Histone Histone H3 EZH2->Histone Methylation EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 H3K27me3 H3K27me3 (Repressive Mark) Histone->H3K27me3 Chromatin Chromatin Compaction H3K27me3->Chromatin GeneSilencing Tumor Suppressor Gene Silencing Chromatin->GeneSilencing TumorGrowth Tumor Growth GeneSilencing->TumorGrowth Benzylmorpholine_Inhibitor Benzylmorpholine EZH2 Inhibitor Benzylmorpholine_Inhibitor->EZH2 Inhibition

Figure 3: EZH2/PRC2 Signaling Pathway and Inhibition.
Quantitative Data: Structure-Activity Relationship (SAR) of Benzomorpholine EZH2 Inhibitors

The development of benzylmorpholine-based EZH2 inhibitors has been guided by extensive SAR studies. The following table summarizes the in vitro activity of a series of benzomorpholine derivatives against wild-type EZH2.

CompoundR GroupEZH2 IC50 (µM)[8]A549 Cell IC50 (µM)[8]NCI-H1975 Cell IC50 (µM)[8]
6b 4-pyridyl0.0232.62.5
6c 3-pyridyl0.0152.12.0
6x 1-methyl-1H-pyrazol-4-yl0.0111.51.4
6y 1-ethyl-1H-pyrazol-4-yl0.0091.11.1

Table 1: In vitro activity of selected benzomorpholine EZH2 inhibitors.

Experimental Protocol: Synthesis of Benzomorpholine EZH2 Inhibitor 6y

The synthesis of the potent EZH2 inhibitor 6y is achieved through a multi-step sequence starting from 3-amino-5-bromo-2-hydroxybenzoic acid.[8]

EZH2i_Synthesis start 3-amino-5-bromo -2-hydroxybenzoic acid step1 Cyclization start->step1 step2 Suzuki Coupling step1->step2 step3 Amidation step2->step3 end Compound 6y step3->end

Figure 4: General Synthetic Workflow for Benzomorpholine EZH2 Inhibitors.

Step 1: Cyclization to form the Benzomorpholine Core

3-amino-5-bromo-2-hydroxybenzoic acid is first converted to the corresponding methyl ester. The benzomorpholine ring is then formed via a two-step process involving reaction with chloroacetyl chloride followed by an intramolecular cyclization under basic conditions.

Step 2: Suzuki Coupling

The bromo-substituted benzomorpholine intermediate undergoes a Suzuki coupling reaction with an appropriately substituted boronic acid or ester. For compound 6y , this would be 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like sodium carbonate.[8]

Step 3: Amidation

The ester group on the benzomorpholine core is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a suitable amine via an amidation reaction. This is typically carried out using a coupling reagent such as HATU or EDC in the presence of a base like DIPEA to afford the final product, 6y .[8]

Benzylmorpholine Derivatives as Antimalarial Agents

Discovery and Significance

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs. The benzylmorpholine scaffold has been incorporated into dispiro-1,2,4,5-tetraoxane structures, leading to the discovery of potent antimalarial agents.[10] These compounds, such as N205, have demonstrated low nanomolar in vitro activity against P. falciparum and have shown efficacy in in vivo models of malaria.[10] The tetraoxane moiety is believed to be the pharmacophore responsible for the antimalarial activity, acting through a mechanism similar to that of the artemisinins.

Proposed Mechanism of Action

The antimalarial activity of tetraoxane derivatives is thought to be initiated by the cleavage of the endoperoxide bridge, which is mediated by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin by the parasite within the food vacuole. This cleavage generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS) that are toxic to the parasite, leading to its death.[11][12]

Tetraoxane_MoA Hemoglobin Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion by Parasite Tetraoxane Benzylmorpholine Tetraoxane (N205) Heme->Tetraoxane Fe²⁺-mediated Cleavage Radicals Carbon-centered Radicals & ROS Tetraoxane->Radicals Alkylation Alkylation of Parasite Proteins Radicals->Alkylation Damage Oxidative Damage Radicals->Damage ParasiteDeath Parasite Death Alkylation->ParasiteDeath Damage->ParasiteDeath

Figure 5: Proposed Antimalarial Mechanism of Tetraoxane Derivatives.
Quantitative Data: SAR of Benzylmorpholine Tetraoxane Analogues

The antimalarial potency of these compounds is highly dependent on the nature of the substituents on the benzylmorpholine and the overall physicochemical properties of the molecule.

CompoundIn vitro IC50 vs. P. falciparum (3D7) (nM)[10]
N205 (10a) 0.84
Analogue 1 1.2
Analogue 2 2.5
Analogue 3 5.1

Table 2: In vitro antimalarial activity of selected benzylmorpholine tetraoxane analogues.

Experimental Protocol: Synthesis of N205

The synthesis of N205 involves the formation of a dispiro-1,2,4,5-tetraoxane core, which is then functionalized with the benzylmorpholine moiety.[10]

Step 1: Synthesis of the Dihydroperoxide

A suitable ketone precursor is reacted with hydrogen peroxide in the presence of an acid catalyst, such as perchloric acid, to form the corresponding gem-dihydroperoxide.

Step 2: Formation of the Tetraoxane Ring

The gem-dihydroperoxide is then reacted with a second ketone, often in the presence of a catalyst like silica gel-supported perchloric acid, to form the dispiro-1,2,4,5-tetraoxane ring system.

Step 3: Functionalization with Benzylmorpholine

The tetraoxane core, bearing a suitable functional group for coupling (e.g., a carboxylic acid or an amine), is then reacted with the benzylmorpholine moiety. For N205, which has a benzylamino linkage, this can be achieved through reductive amination of a tetraoxane-aldehyde with morpholine, followed by N-benzylation, or through direct coupling of a tetraoxane-amine with a benzyl halide.

Conclusion and Future Perspectives

The benzylmorpholine scaffold has demonstrated remarkable versatility, serving as a cornerstone in the development of drugs targeting a diverse range of diseases. From modulating neurotransmitter levels in the brain to inhibiting key enzymes in cancer and infectious agents, benzylmorpholine derivatives continue to be a rich source of therapeutic innovation. The synthetic accessibility and the tunable nature of this scaffold allow for extensive structure-activity relationship studies, paving the way for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on exploring novel therapeutic targets for benzylmorpholine derivatives, as well as leveraging advanced drug delivery technologies to enhance their efficacy and safety. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across various therapeutic areas.

References

Potential Research Areas for 4-Benzylmorpholine Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and presence in numerous approved therapeutic agents. The introduction of a benzyl group at the 4-position of the morpholine ring creates 4-benzylmorpholine, a versatile chemical entity with a wide spectrum of potential pharmacological activities. This technical guide explores promising research avenues for this compound and its derivatives, focusing on their potential applications in oncology, inflammatory disorders, neuroprotection, and infectious diseases. This document provides a comprehensive overview of the current landscape, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further investigation and drug development efforts in this promising area.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a heterocyclic motif frequently employed in drug design to enhance biological activity and improve pharmacokinetic profiles.[1][2] Its unique structural features, including a flexible chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom, allow for diverse interactions with biological targets.[3][4] The incorporation of a benzyl group onto the morpholine nitrogen introduces a lipophilic aromatic moiety, which can further modulate target binding and pharmacological properties. This compound serves as a key building block for the synthesis of a diverse library of compounds with potential therapeutic applications.[5][6]

Potential Therapeutic Applications

Anticancer Activity

The dysregulation of cellular signaling pathways is a hallmark of cancer. Several studies have highlighted the potential of morpholine-containing compounds as inhibitors of key oncogenic pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4] Derivatives of this compound are promising candidates for the development of novel anticancer agents.

Quantitative Data on Anticancer Activity of Morpholine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-substituted tetrahydroquinolineA549 (Lung Cancer)0.033[7]
Morpholine-substituted tetrahydroquinolineMCF-7 (Breast Cancer)0.087[7]
Benzomorpholine derivative (6y)A549 (Lung Cancer)1.1N/A
Benzomorpholine derivative (6y)NCI-H1975 (Lung Cancer)1.1N/A
2-morpholino-4-anilinoquinoline (3d)HepG2 (Liver Cancer)8.50N/A
2-morpholino-4-anilinoquinoline (3c)HepG2 (Liver Cancer)11.42N/A
2-morpholino-4-anilinoquinoline (3e)HepG2 (Liver Cancer)12.76N/A
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[8][9] Morpholine derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of this pathway.

Quantitative Data on Anti-inflammatory Activity of Morpholine Derivatives

Compound ClassAssayInhibition/IC50Reference
Morpholinopyrimidine derivatives (V4, V8)NO production in LPS-stimulated RAW 264.7 cellsSignificant inhibition[10]
Naproxen thiourea derivative (4)Carrageenan-induced paw edema in rats (4h)54.01% inhibition[11]
Naproxen thiourea derivative (7)Carrageenan-induced paw edema in rats (4h)54.12% inhibition[11]
Neuroprotective Effects

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal damage in various neurological disorders.[12][13] Compounds that can modulate NMDA receptor activity without causing significant side effects are of great interest. The structural features of this compound derivatives make them potential candidates for the development of neuroprotective agents. An O-benzyl derivative of pralidoxime has demonstrated neuroprotective effects by attenuating the increase in acetylcholine levels.[14]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The morpholine scaffold is present in some existing antimicrobial drugs, and N-benzylmorpholine derivatives represent a promising area for the exploration of new antibacterial and antifungal compounds.

Quantitative Data on Antimicrobial Activity of Morpholine and Related Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quaternary ammonium 4-deoxypyridoxine derivativesS. aureus (MRSA)0.5 - 2[15]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l)E. coli7.812[16]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l)C. albicans31.125[16]
Benzylmorpholine 1,2,4,5-tetraoxane analogue (N205)Plasmodium falciparum (3D7)0.00084 (0.84 nM)[17]

Experimental Protocols

Synthesis of 4-Benzyl-2-(substituted-phenoxymethyl)morpholine Derivatives

This protocol describes a general method for the synthesis of this compound derivatives with substitution at the 2-position, adapted from the literature.[2][18]

Procedure:

  • Step 1: Synthesis of 4-benzyl-2-(substituted-phenoxymethyl)-morpholin-5-one.

    • To a solution of a substituted phenol in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 2-bromoacetyl-4-benzylmorpholine in the same solvent dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Reduction to 4-benzyl-2-(substituted-phenoxymethyl)morpholine.

    • Prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere and cool to 0 °C.

    • Add a solution of the morpholin-5-one from Step 1 in a suitable solvent (e.g., benzene) dropwise with stirring.[2]

    • Heat the reaction mixture under reflux for 5 hours.[2]

    • Cool the reaction mixture and quench by the sequential addition of water and an aqueous solution of Rochelle's salt.

    • Stir the mixture vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 72 hours.[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.[10][19][20]

Procedure:

  • Animal Preparation:

    • Use male Wistar rats (180-220 g).

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the this compound test compounds orally or intraperitoneally at various doses.

    • Administer a positive control (e.g., indomethacin, 5 mg/kg) and a vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

  • Induction of Edema:

    • Thirty minutes after compound administration, inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][21][22][23]

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound test compounds in the broth.

  • Inoculation:

    • Inoculate each well containing the compound dilutions with the standardized microbial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Anticancer: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][4] Morpholine-containing compounds have been identified as potent inhibitors of this pathway.[1][4] The morpholine oxygen can form a crucial hydrogen bond in the hinge region of the kinase domain of PI3K and mTOR.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzylmorpholine This compound Derivative Benzylmorpholine->PI3K Inhibits Benzylmorpholine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Anti-inflammatory: NF-κB Pathway Modulation

The NF-κB signaling pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and chemokines.[8][9] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Inflammation Pro-inflammatory Gene Expression Benzylmorpholine This compound Derivative Benzylmorpholine->IKK Inhibits? NFkB_n->Inflammation

Caption: NF-κB signaling pathway and potential modulation by this compound derivatives.

Neuroprotection: NMDA Receptor Antagonism

Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events.[12][13] Selective antagonists of the NMDA receptor that can prevent excitotoxicity without disrupting normal synaptic transmission are highly sought after for the treatment of neurodegenerative diseases.

NMDA_Receptor_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens channel for Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Excessive influx leads to Benzylmorpholine This compound Derivative Benzylmorpholine->NMDAR Antagonizes

Caption: NMDA receptor-mediated excitotoxicity and potential antagonism by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse applications. The evidence suggests significant potential in the areas of oncology, inflammation, neuroprotection, and infectious diseases. Further research should focus on the synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidation of the precise molecular mechanisms of action and identification of specific protein targets will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation.

References

Methodological & Application

Step-by-step synthesis of 4-Benzylmorpholine from morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 4-Benzylmorpholine

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds, including potential antimalarial agents and other biologically active molecules.[1][2] It also serves as a building block in the production of dyes and pigments.[3] This document provides a detailed protocol for the synthesis of this compound via the N-alkylation of morpholine with benzyl chloride. The procedure is a standard nucleophilic substitution reaction, offering a reliable and efficient route to the target compound.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the secondary amine of morpholine on the electrophilic benzylic carbon of benzyl chloride. A base, such as potassium carbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Experimental_Workflow start Start setup 1. Reaction Setup (Morpholine, K₂CO₃, Acetonitrile) start->setup add_reagent 2. Add Benzyl Chloride setup->add_reagent reflux 3. Heat to Reflux (3-5h) add_reagent->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cooldown & Solvent Evaporation monitor->workup Reaction Complete extract 6. Aqueous Work-up & Extraction (Water/Chloroform) workup->extract dry 7. Dry & Evaporate Solvent extract->dry product Crude this compound dry->product purify 8. Purification (Optional) (Distillation/Chromatography) product->purify final_product Pure Product product->final_product If not purified purify->final_product If performed

References

Application Notes and Protocols: The Utility of 4-Benzylmorpholine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-benzylmorpholine as a versatile starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. The protocols outlined below focus on its application in the creation of precursors for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and potent antimalarial agents.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a range of biologically active molecules, offering a scaffold that can be readily modified to achieve desired pharmacological properties. This document details its application in the synthesis of two distinct classes of pharmaceutical intermediates: chiral morpholine derivatives for SNRIs and complex tetraoxane analogues for antimalarial drugs.

Data Presentation

The following tables summarize quantitative data from key synthetic steps in the preparation of pharmaceutical intermediates from this compound.

Table 1: Synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate (SNRI Precursor)

Step No.ReactionStarting MaterialKey Reagents/ConditionsProductYield (%)Reference
1Enzymatic ResolutionRacemic n-butyl this compound-2-carboxylateEnzyme(S)-n-butyl this compound-2-carboxylate35[1]
2Grignard Reaction(S)-n-butyl this compound-2-carboxylate4-Bromotetrahydropyran, Mg, I₂, DIBAL-H(4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone89[2]
3Salt Formation(4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanoneMethanesulfonic acid(4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate>98[2]

Table 2: Synthesis of Antimalarial Tetraoxane Analogue N205

Step No.ReactionStarting MaterialKey Reagents/ConditionsProductYield (%)Reference
1Tetraoxane FormationThis compound derivative, cyclohexanoneRe₂O₇Dispiro-1,2,4,5-tetraoxane intermediateNot specified[3]
2Deprotection/Amine FormationDispiro-1,2,4,5-tetraoxane intermediateNot specifiedN205 precursorNot specified
3Final Product FormationN205 precursorNot specifiedN205Not specified[4][5]

Experimental Protocols

Protocol 1: Synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate (SNRI Precursor)

This protocol describes a key intermediate in the synthesis of selective norepinephrine reuptake inhibitors, such as reboxetine analogues.[6][7][8]

Step 1: Enzymatic Resolution of n-butyl this compound-2-carboxylate

  • Reaction Setup: A solution of racemic n-butyl this compound-2-carboxylate in an appropriate buffer is prepared.

  • Enzyme Addition: A specific enzyme preparation is added to the solution.

  • Incubation: The mixture is incubated under controlled temperature and pH until the desired conversion is achieved.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent. The desired (S)-enantiomer is isolated and purified using chromatographic techniques. The typical yield for this resolution is approximately 35%.[1]

Step 2: Grignard Reaction with 4-Bromotetrahydropyran

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated with a crystal of iodine. A solution of 4-bromotetrahydropyran in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with the aid of DIBAL-H.[2]

  • Reaction with Ester: The solution of (S)-n-butyl this compound-2-carboxylate in anhydrous THF is cooled to 0°C. The freshly prepared Grignard reagent is then added slowly to the ester solution.

  • Quenching and Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone. This step typically yields around 89%.[2]

Step 3: Mesylate Salt Formation

  • Dissolution: The purified ketone is dissolved in a suitable solvent such as ethyl acetate.

  • Acid Addition: A solution of methanesulfonic acid (1 equivalent) in the same solvent is added dropwise with stirring.

  • Precipitation and Isolation: The mesylate salt precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.[2]

Protocol 2: Synthesis of Antimalarial Tetraoxane Analogue N205

This protocol outlines the synthesis of a potent antimalarial compound, N205, which features a dispiro-1,2,4,5-tetraoxane core.[4][5]

Step 1: Formation of the Dispiro-1,2,4,5-tetraoxane Core

  • Reaction Setup: A solution of a suitable this compound-derived ketone and cyclohexanone is prepared in a non-polar solvent.

  • Catalyst Addition: A catalytic amount of a rhenium oxide catalyst, such as Re₂O₇, is added to the solution.[3]

  • Reaction: The mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the dispiro-1,2,4,5-tetraoxane intermediate.

Step 2: Synthesis of N205

The detailed, step-by-step procedure for the conversion of the tetraoxane intermediate to N205 is proprietary and not fully disclosed in the public literature. However, it is described as a short synthetic sequence from readily available starting materials.[4][5] The synthesis involves the introduction of a benzylamino group to the tetraoxane scaffold.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of the synthesized pharmaceutical classes and the general workflow for their synthesis.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_cleft Norepinephrine NE->NE_cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) SNRI SNRI (Reboxetine Analog) SNRI->SERT Blocks SNRI->NET Blocks NE_cleft->NET Reuptake NE_Receptor Norepinephrine Receptor NE_cleft->NE_Receptor Serotonin_cleft Serotonin Serotonin_cleft->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_cleft->Serotonin_Receptor Signal Signal Transduction NE_Receptor->Signal Serotonin_Receptor->Signal

Mechanism of Action of SNRIs

Antimalarial_Mechanism cluster_parasite Malaria Parasite (Plasmodium falciparum) Heme Heme (toxic) Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification N205 Tetraoxane (N205) ROS Reactive Oxygen Species (ROS) N205->ROS Generates ROS->Heme Inhibits Detoxification Cell_Death Parasite Death ROS->Cell_Death Induces

Mechanism of Action of Tetraoxane Antimalarials

Synthesis_Workflow cluster_snri SNRI Precursor Synthesis cluster_antimalarial Antimalarial Synthesis Start_SNRI This compound Intermediate1_SNRI Racemic Ester Start_SNRI->Intermediate1_SNRI Esterification Intermediate2_SNRI Chiral Ester Intermediate1_SNRI->Intermediate2_SNRI Enzymatic Resolution Intermediate3_SNRI Chiral Ketone Intermediate2_SNRI->Intermediate3_SNRI Grignard Reaction Product_SNRI SNRI Precursor Intermediate3_SNRI->Product_SNRI Salt Formation Start_AM This compound Derivative Intermediate1_AM Tetraoxane Core Start_AM->Intermediate1_AM Cyclization Product_AM Antimalarial (N205) Intermediate1_AM->Product_AM Functionalization

General Synthetic Workflows

References

Application Notes and Protocols: N-Alkylation Utilizing 4-Benzylmorpholine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the N-alkylation of morpholine, using 4-benzylmorpholine as a stable and readily available precursor. This protocol is designed for researchers, scientists, and professionals in drug development who are looking to synthesize a diverse range of N-substituted morpholine derivatives. The morpholine scaffold is a key component in numerous pharmaceutical compounds, making its functionalization a critical process in medicinal chemistry.[1][2][3][4]

The use of this compound as a starting material necessitates a two-step process. The first step involves the removal of the N-benzyl protecting group to yield the parent morpholine. The subsequent step is the N-alkylation of the liberated morpholine with a suitable alkylating agent to introduce the desired alkyl substituent. This two-step approach offers a reliable and versatile strategy for the synthesis of various N-alkylated morpholines.

Data Presentation: Reaction Parameters for N-Debenzylation and N-Alkylation

The following tables summarize typical quantitative data for the key transformations involved in the synthesis of N-alkylated morpholines starting from this compound.

Table 1: N-Debenzylation of this compound

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
HydrogenolysisPd/CMethanol/EthanolRoom Temperature1-20>98[5]
Base-PromotedKOtBu/O₂DMSO0 - Room Temperature0.5-260-95[6]

Table 2: N-Alkylation of Morpholine

Alkylating AgentMethodBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl Halide (e.g., Allyl Bromide)Direct AlkylationK₂CO₃AcetonitrileRoom Temperature187[7]
Alcohol (e.g., Methanol)Catalytic AlkylationCuO–NiO/γ–Al₂O₃Gas-Phase220Continuous Flow93.8 (Selectivity)[8][9]
Aldehyde/KetoneReductive AminationNaBH(OAc)₃1,2-DichloroethaneRoom Temperature1-480-95[10]

Experimental Protocols

Protocol 1: N-Debenzylation of this compound via Hydrogenolysis

This protocol describes the removal of the benzyl group from this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is highly efficient and generally provides clean conversion to morpholine.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (HPLC grade)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (1-2 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 20 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude morpholine. The product is often pure enough for the next step without further purification.

Protocol 2: N-Alkylation of Morpholine using an Alkyl Halide

This protocol details the direct N-alkylation of morpholine with an alkyl halide in the presence of a base. This is a widely used and straightforward method for introducing a variety of alkyl groups.[7][10]

Materials:

  • Morpholine (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve morpholine (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask.

  • Add the base (e.g., K₂CO₃) to the solution and stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • The reaction can be run at room temperature or heated (e.g., to 50-80 °C) to increase the reaction rate. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature if heated.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated morpholine.

Protocol 3: N-Alkylation of Morpholine via Reductive Amination

Materials:

  • Morpholine (from Protocol 1)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask under an inert atmosphere

  • Stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add morpholine (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCE or DCM. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated morpholine derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step logical workflow for the synthesis of N-alkylated morpholines starting from this compound.

G cluster_0 Step 1: N-Debenzylation cluster_1 Step 2: N-Alkylation cluster_2 Method A: Direct Alkylation cluster_3 Method B: Reductive Amination start This compound reagents1 H₂ Pd/C start->reagents1 product1 Morpholine reagents1->product1 reagents2a Alkyl Halide Base product1->reagents2a reagents2b Aldehyde/Ketone Reducing Agent product1->reagents2b product2a N-Alkylated Morpholine reagents2a->product2a product2b N-Alkylated Morpholine reagents2b->product2b

References

Application of 4-Benzylmorpholine in the Synthesis of Potent Dispiro-1,2,4,5-tetraoxane Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 4-benzylmorpholine in the synthesis of a novel class of highly potent antimalarial agents, specifically the dispiro-1,2,4,5-tetraoxane series. These compounds have demonstrated significant in vitro activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with some analogues exhibiting nanomolar efficacy. The benzylmorpholine moiety is a key structural feature contributing to the impressive antimalarial profile of these compounds. This document provides detailed experimental protocols for the synthesis of these analogues, a summary of their biological activity, and an overview of the structure-activity relationships (SAR).

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. The 1,2,4,5-tetraoxane scaffold has emerged as a promising pharmacophore due to its ability to generate parasiticidal free radicals upon interaction with heme in the parasite's food vacuole. Recent research has focused on the synthesis and optimization of dispiro-1,2,4,5-tetraoxane analogues, leading to the discovery of highly potent compounds. One such avenue of investigation has been the incorporation of a this compound moiety, which has been shown to significantly enhance the antimalarial activity of the parent tetraoxane scaffold. This note describes the synthesis and application of these this compound containing compounds, including the notable analogue N205, which has been identified as a promising lead for further development.[1]

Synthetic Application of this compound

This compound is utilized as a key building block in the final steps of the synthesis of the target antimalarial compounds. The general synthetic strategy involves the preparation of a mesylated or halogenated benzyl alcohol derivative of the dispiro-1,2,4,5-tetraoxane core, which then undergoes a nucleophilic substitution reaction with this compound to yield the final product.

General Synthetic Scheme

The synthesis of the this compound containing dispiro-1,2,4,5-tetraoxane analogues can be summarized in the following key steps:

  • Formation of the Dispiro-1,2,4,5-tetraoxane Core: This is typically achieved through the acid-catalyzed cyclocondensation of a suitable ketone with a gem-dihydroperoxide.

  • Functionalization of the Benzyl Group: The benzyl group on the tetraoxane scaffold is functionalized to introduce a leaving group, such as a mesylate or halide.

  • Nucleophilic Substitution with this compound: The functionalized tetraoxane is then reacted with this compound to introduce the desired amino moiety.

G cluster_0 Synthesis of Benzyl-functionalized Tetraoxane cluster_1 Coupling with this compound Ketone Ketone Dispiro-1,2,4,5-tetraoxane Dispiro-1,2,4,5-tetraoxane Ketone->Dispiro-1,2,4,5-tetraoxane Acid-catalyzed cyclocondensation gem-Dihydroperoxide gem-Dihydroperoxide gem-Dihydroperoxide->Dispiro-1,2,4,5-tetraoxane Functionalization Functionalization Dispiro-1,2,4,5-tetraoxane->Functionalization Mesylated Tetraoxane Mesylated Tetraoxane Functionalization->Mesylated Tetraoxane e.g., MsCl, Et3N Final Product Final Product Mesylated Tetraoxane->Final Product Nucleophilic Substitution This compound This compound This compound->Final Product

Caption: General synthetic workflow for this compound containing antimalarials.

Experimental Protocols

The following protocols are based on the synthesis of N205 and its analogues as described in the literature.[2]

Synthesis of Benzyl Mesylate Tetraoxane Intermediate
  • Reduction of the Ester: To a solution of the methoxycarbonyl-functionalized dispiro-1,2,4,5-tetraoxane (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH4) (2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through Celite® and concentrate the filtrate under reduced pressure to yield the corresponding benzyl alcohol.

  • Mesylation: Dissolve the crude benzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (Et3N) (3 equivalents) followed by methanesulfonyl chloride (MsCl) (1.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl mesylate intermediate.

Synthesis of Final this compound Analogues (e.g., N205)
  • Coupling Reaction: To a solution of the crude benzyl mesylate intermediate (1 equivalent) in anhydrous DCM, add triethylamine (3 equivalents) and this compound (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound dispiro-1,2,4,5-tetraoxane analogue.

Quantitative Data Summary

The this compound containing dispiro-1,2,4,5-tetraoxane analogues exhibit potent antimalarial activity against various P. falciparum strains. A selection of the reported in vitro and in vivo data is summarized below.

Table 1: In Vitro Antimalarial Activity of this compound Analogues

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)Cytotoxicity (HepG2) IC50 (µM)
N205 1.31.1> 10
Analogue 1 0.84Not ReportedNot Reported
Analogue 2 2.5Not ReportedNot Reported

Data compiled from multiple sources.[1]

Table 2: In Vivo Efficacy of N205 in Mouse Models

Mouse ModelParasite StrainDose (mg/kg)Efficacy
P. bergheiANKA3099.30% parasite reduction
SCIDP. falciparum Pf3D70087/N95099% parasite reduction

Data represents results from standard 4-day suppressive tests.[2]

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of the dispiro-1,2,4,5-tetraoxane series have highlighted the importance of the substituent at the 4-position of the benzylamino moiety.

SAR cluster_substituents Substituents at 4-position of Benzylamino Group Core Dispiro-1,2,4,5-tetraoxane Core Morpholine This compound Core->Morpholine High Potency Piperidine 4-Benzylpiperidine Core->Piperidine Moderate to High Potency Azetidine Azetidine-3-amine Core->Azetidine Decreased Potency High_Activity High_Activity Morpholine->High_Activity Leads to potent antimalarials (e.g., N205) Low_Activity Low_Activity Azetidine->Low_Activity Results in reduced antimalarial activity

Caption: Simplified Structure-Activity Relationship for the benzylamino moiety.

Key findings from SAR studies indicate that:

  • The presence of a cyclic amine, such as morpholine or piperidine, at the 4-position of the benzyl group is crucial for high antimalarial potency.

  • Replacement of the morpholine ring with smaller cyclic amines, such as azetidine-3-amine, leads to a significant decrease in antimalarial activity.[3]

Conclusion

This compound is a critical reagent in the synthesis of a new generation of highly potent dispiro-1,2,4,5-tetraoxane antimalarial compounds. The straightforward synthetic route and the significant in vitro and in vivo efficacy of the resulting analogues, such as N205, highlight the importance of the this compound moiety in the design of novel antimalarial drugs. Further optimization of this class of compounds holds promise for the development of a single-dose cure for malaria.

References

Application Notes and Protocols for Quantifying 4-Benzylmorpholine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholine is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. The presence of impurities, even in trace amounts, can potentially alter the pharmacological and toxicological properties of the API. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound purity using three common and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the reaction of morpholine with a benzylating agent, such as benzyl chloride or benzyl bromide. Impurities can arise from starting materials, by-products of the reaction, or degradation products. Potential impurities may include:

  • Unreacted Starting Materials: Morpholine, Benzyl Chloride, Benzyl Bromide.

  • By-products: Dibenzyl ether, Benzyl alcohol, Benzaldehyde.

  • Over-alkylation Products: Quaternary ammonium salts.

A thorough purity analysis should be capable of separating and quantifying the main component from these and other potential unknown impurities.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described in this document for the purity determination of this compound.

ParameterHPLC-UVGC-MSqNMR
Purity Assay > 99.5%> 99.5%> 99.5%
**Linearity (R²) **> 0.999> 0.999N/A
Limit of Detection (LOD) ~ 0.01%~ 0.005%~ 0.05%
Limit of Quantification (LOQ) ~ 0.03%~ 0.015%~ 0.15%
Precision (RSD%) < 2.0%< 3.0%< 1.0%
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity assessment due to its high resolution, sensitivity, and accuracy. A reversed-phase method is suitable for separating this compound from its potential non-polar and moderately polar impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (for peak identification and system suitability): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area). The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

HPLC-UV Experimental Workflow

HPLC_Workflow prep Sample Preparation (Dissolve in Diluent) hplc HPLC System Setup (Equilibrate Column) prep->hplc Load Vials inject Inject Sample (10 µL) hplc->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect data Data Analysis (Calculate Area % Purity) detect->data GCMS_Workflow prep Sample Preparation (Dissolve in Volatile Solvent) gcms GC-MS System Setup prep->gcms Load Vial inject Inject Sample gcms->inject separate GC Separation (Capillary Column) inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze data Data Processing (TIC Purity Calculation) analyze->data QNMR_Workflow weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Experimental setup for the Willgerodt-Kindler reaction with benzyl systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Willgerodt-Kindler Reaction for Benzyl Systems

Introduction

The Willgerodt-Kindler reaction is a powerful synthetic transformation used to convert aryl alkyl ketones, aldehydes, or benzyl halides into the corresponding terminal thioamides. This reaction, a modification of the original Willgerodt reaction, typically employs elemental sulfur and a secondary amine, most commonly morpholine.[1][2] The resulting thioamide can be subsequently hydrolyzed to yield a carboxylic acid or amide, effectively achieving the migration and oxidation of a carbonyl group to the terminal position of an alkyl chain.[1][3] For benzyl systems, such as acetophenone derivatives or benzyl chloride, this reaction provides a direct route to phenylacetamides and phenylacetic acids, which are valuable intermediates in pharmaceutical and materials science.

Recent advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Willgerodt-Kindler reaction, drastically reducing reaction times from many hours to mere minutes and often improving yields.[4][5][6] This makes the reaction more amenable to high-throughput synthesis and green chemistry principles.

Mechanism Overview

The mechanism of the Willgerodt-Kindler reaction is complex but is generally understood to proceed through the following key steps when starting from a ketone:[1][7][8]

  • Enamine Formation: The aryl alkyl ketone reacts with the secondary amine (e.g., morpholine) to form an enamine intermediate.[1][8]

  • Thiation and Rearrangement: The enamine, acting as a nucleophile, attacks elemental sulfur. A cascade of rearrangements follows, which facilitates the migration of the carbonyl carbon down the alkyl chain.

  • Thioamide Formation: The process culminates in the formation of a stable terminal thioamide.

For benzyl halide substrates, the reaction proceeds via a related multicomponent pathway involving the halide, amine, and sulfur to generate the thioamide product.[9]

Experimental Protocols

Protocol 1: Conventional Synthesis of Phenylacetic Acid from Acetophenone

This protocol details the classic two-step approach involving the formation of a thiomorpholide intermediate followed by hydrolysis.[10]

Step 1: Synthesis of 4-morpholin-4-yl-4-thioxo-1-phenylethan-1-one

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.20 g, 10 mmol), elemental sulfur (0.64 g, 20 mmol), and morpholine (3.0 mL, ~30 mmol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.06 g, 0.35 mmol).

  • Reaction: Heat the mixture to reflux in an oil bath set to 120–130°C. Maintain stirring and reflux for 8 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The crude thiomorpholide is used directly in the next step.

Step 2: Hydrolysis to Phenylacetic Acid

  • Base and Catalyst Addition: To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst, triethylbenzylammonium chloride (TEBA) (0.114 g, 0.05 mmol).[10]

  • Hydrolysis: Heat the mixture to 100°C and stir vigorously for 8 hours.

  • Workup and Purification:

    • After cooling, filter the mixture.

    • Acidify the filtrate with concentrated HCl to pH 6 and filter again to remove any solids.

    • Further acidify the filtrate to pH 2 to precipitate the crude phenylacetic acid.

    • For purification, dissolve the crude acid in a 10% sodium bicarbonate (NaHCO₃) solution and wash with ethyl acetate (3 x 30 mL).

    • Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure phenylacetic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Thioamides from Aryl Ketones

This protocol provides a rapid, solvent-free method for synthesizing thioamides.[2][3][5]

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place the aryl ketone (e.g., acetophenone, 1.0 mmol), elemental sulfur (2.5 mmol), and morpholine (3.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a specified time (typically 5-20 minutes). The reaction progress can be monitored by TLC.

  • Workup:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Dissolve the resulting mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with 1M HCl, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude thioamide product by column chromatography on silica gel or by recrystallization.

Protocol 3: One-Pot Synthesis of Thiobenzamides from Benzyl Chloride

This protocol describes a three-component reaction for the direct synthesis of thioamides from benzyl halides.[9]

  • Reagent Preparation: In a sealed reaction tube, combine benzyl chloride (2.0 mmol), elemental sulfur (3.0 mmol), sodium hydroxide (3.0 mmol), and morpholine (2 mL).[9]

  • Reaction: Heat the mixture in an oil bath at a specified temperature (e.g., 80-100°C) for several hours, monitoring progress by TLC.

  • Workup:

    • After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude thiobenzamide by flash column chromatography.

Data Presentation

Table 1: Comparison of Willgerodt-Kindler Reaction Conditions for Acetophenone

Starting MaterialMethodReagentsTemperature (°C)TimeYield (%)ProductReference
AcetophenoneMicrowaveS₈, Morpholine130 (typical)5-15 min812-Phenyl-1-(morpholino)ethanethione[2]
AcetophenoneConventionalS₈, Morpholine, p-TsOH120-1308 h80Phenylacetic Acid (after hydrolysis)[10]

Table 2: Microwave-Assisted Synthesis of Thioamides from Substituted Acetophenones [2]

Substituent (G) on AcetophenoneMethodReagentsTimeYield (%)Product
4-ClMicrowaveS₈, Morpholine10 min742-(4-chlorophenyl)-1-(morpholino)ethanethione
4-MeMicrowaveS₈, Morpholine10 min651-(Morpholino)-2-(p-tolyl)ethanethione
4-NH₂MicrowaveS₈, Morpholine15 min552-(4-aminophenyl)-1-(morpholino)ethanethione
4-OMeMicrowaveS₈, Morpholine8 min722-(4-methoxyphenyl)-1-(morpholino)ethanethione

Visualizations

Willgerodt_Kindler_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation Start Benzyl Ketone/ Halide Mix Combine Reactants in Vessel Start->Mix Amine Amine (e.g., Morpholine) Amine->Mix Sulfur Elemental Sulfur Sulfur->Mix Heat Apply Heat (Conventional or Microwave) Mix->Heat Sealed Vessel Workup Aqueous Workup & Extraction Heat->Workup Cooling Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Final Thioamide Product Purify->Product

Caption: General experimental workflow for the Willgerodt-Kindler reaction.

Willgerodt_Kindler_Mechanism Ketone Aryl Alkyl Ketone (e.g., Acetophenone) Enamine Enamine Intermediate Ketone->Enamine Amine Secondary Amine (e.g., Morpholine) Amine->Enamine Thiation Thiation & Rearrangement Cascade Enamine->Thiation Sulfur Elemental Sulfur (S₈) Sulfur->Thiation Thioamide Terminal Thioamide Thiation->Thioamide Migration of functional group

Caption: Simplified mechanism pathway for the Willgerodt-Kindler reaction.

References

Application Notes and Protocols for the Debenzylation of 4-Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the debenzylation of 4-benzylmorpholine derivatives, a crucial step in the synthesis of various biologically active compounds. The N-benzyl group is a common protecting group for the morpholine nitrogen due to its stability and can be removed under various conditions. The following sections detail common methods, including catalytic hydrogenation, catalytic transfer hydrogenation, and oxidative debenzylation, complete with experimental protocols and comparative data.

Summary of Debenzylation Methods

The choice of debenzylation method depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups. The table below summarizes the key aspects of the most common procedures.

MethodReagents & CatalystTypical SolventTemperatureReaction TimeYield (%)AdvantagesDisadvantages
Catalytic Hydrogenolysis H₂ gas, 10% Pd/C or 20% Pd(OH)₂/CEthanol, Methanol, Ethyl AcetateRoom Temperature1-24 h>90High yield, clean reaction.[1]Requires H₂ gas handling, may reduce other functional groups.
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/CMethanol, EthanolReflux10 min - 2 h85-95Avoids H₂ gas, rapid reaction.[2]Ammonium formate can sometimes be difficult to remove.
Oxidative Debenzylation Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterRoom Temperature0.5-3 hVariesChemoselective for N-benzyl groups.Requires stoichiometric oxidant, potential for side reactions.
Acid-Facilitated Hydrogenolysis H₂ gas, 20% Pd(OH)₂/C, Acetic AcidEthanol60 °C14 h~66Effective for stubborn substrates.[1][3]Acid may not be compatible with all functional groups.

Experimental Protocols

Protocol 1: Debenzylation via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzyl group using hydrogen gas and a palladium catalyst.

Materials:

  • This compound derivative

  • 10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution under a stream of inert gas.

  • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this process three times.

  • Inflate a balloon with hydrogen gas and connect it to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford the debenzylated morpholine derivative.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

This method utilizes ammonium formate as a hydrogen donor, avoiding the need for gaseous hydrogen.[2]

Materials:

  • This compound derivative

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a stirred suspension of the this compound derivative (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 ml), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[2]

  • Stir the resulting reaction mixture at reflux temperature.[2]

  • Monitor the reaction by TLC.[2]

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the catalyst by filtration through a celite pad, which is then washed with 20 ml of chloroform.[2]

  • The combined organic filtrate, on evaporation under reduced pressure, affords the desired amino derivative.[2] For the debenzylation of HN(CH2CH2)2NBz, a yield of 92% was achieved in 10 minutes.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the debenzylation of this compound derivatives.

Debenzylation_Workflow cluster_prep Reaction Setup cluster_reaction Debenzylation cluster_workup Work-up & Isolation start Dissolve Substrate in Solvent add_catalyst Add Catalyst (e.g., 10% Pd/C) start->add_catalyst introduce_h2 Introduce Hydrogen Source add_catalyst->introduce_h2 Seal Flask stir Stir at Appropriate Temperature introduce_h2->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify end Final Product purify->end Characterize

References

Application Notes and Protocols: Synthesis of Quaternary Morpholine Halides from 4-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary morpholinium salts derived from 4-benzylmorpholine represent a class of compounds with significant potential in various scientific and industrial fields. Their applications span from use as ionic liquids and phase-transfer catalysts to their role as biologically active agents.[1][2] The synthesis of these compounds is typically achieved through the quaternization of the tertiary amine, this compound, with a suitable alkyl halide. This process, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt with a halide counter-ion. This document provides detailed protocols for the synthesis of a range of N-benzyl-N-alkylmorpholinium halides, summarizes key quantitative data, and discusses their potential applications, particularly in the context of drug development.

Data Presentation

The following tables summarize the reaction conditions and physicochemical properties of various N-benzyl-N-alkylmorpholinium halides synthesized from this compound.

Table 1: Reaction Conditions for the Synthesis of N-Benzyl-N-Alkylmorpholinium Halides

Alkyl HalideProduct NameSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideN-Benzyl-N-methylmorpholinium iodideAcetonitrileReflux (82°C)24>90
Ethyl BromideN-Benzyl-N-ethylmorpholinium bromideAcetonitrileReflux (82°C)4885-95
n-Propyl IodideN-Benzyl-N-propylmorpholinium iodideAcetonitrileReflux (82°C)7280-90
n-Butyl BromideN-Benzyl-N-butylmorpholinium bromideAcetonitrileReflux (82°C)9675-85

Table 2: Physicochemical Properties of N-Benzyl-N-methylmorpholinium Salts [1]

CompoundAnionFormulaMolecular Weight ( g/mol )Melting Point (°C)
1 ChlorideC₁₂H₁₈ClNO227.73224
2 NitrateC₁₂H₁₈N₂O₄254.28125
3 TetrafluoroborateC₁₂H₁₈BF₄NO279.08148
4 Hydrogen sulfateC₁₂H₁₉NO₄S289.35134

Experimental Protocols

General Safety Precautions

Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkyl halides are volatile, toxic, and may be carcinogenic; handle with extreme care.

Protocol 1: Synthesis of N-Benzyl-N-methylmorpholinium iodide

Materials:

  • This compound (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound.

  • Dissolve the this compound in anhydrous acetonitrile (approximately 5-10 mL per gram of starting material).

  • Slowly add methyl iodide to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Maintain the reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add anhydrous diethyl ether to the solution to induce precipitation of the product.

  • Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-benzyl-N-methylmorpholinium iodide as a white to off-white solid.

Protocol 2: Synthesis of N-Benzyl-N-ethylmorpholinium bromide

Materials:

  • This compound (1.0 eq)

  • Ethyl Bromide (1.2 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous acetonitrile.

  • Add ethyl bromide to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Continue heating for 48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to ambient temperature.

  • Precipitate the product by the slow addition of anhydrous diethyl ether.

  • Collect the resulting solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield N-benzyl-N-ethylmorpholinium bromide.

Protocol 3: Synthesis of N-Benzyl-N-propylmorpholinium iodide

Materials:

  • This compound (1.0 eq)

  • n-Propyl Iodide (1.2 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Charge a round-bottom flask with this compound and dissolve it in anhydrous acetonitrile.

  • Add n-propyl iodide to the stirred solution.

  • Attach a reflux condenser and bring the reaction mixture to reflux.

  • Maintain the reaction at reflux for 72 hours.

  • After cooling to room temperature, induce precipitation of the product with anhydrous diethyl ether.

  • Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 4: Synthesis of N-Benzyl-N-butylmorpholinium bromide

Materials:

  • This compound (1.0 eq)

  • n-Butyl Bromide (1.3 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Combine this compound and anhydrous acetonitrile in a round-bottom flask.

  • Add n-butyl bromide to the solution.

  • Heat the mixture to reflux under a condenser for 96 hours.

  • Cool the reaction to room temperature and precipitate the product by adding anhydrous diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford N-benzyl-N-butylmorpholinium bromide.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Reaction in Acetonitrile (Reflux) This compound->Reaction_Vessel Alkyl Halide Alkyl Halide Alkyl Halide->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Precipitation Precipitation with Diethyl Ether Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Quaternary_Salt N-Benzyl-N-alkylmorpholinium Halide Drying->Quaternary_Salt Applications_and_Properties cluster_properties Physicochemical Properties cluster_applications Potential Applications cluster_considerations Biological Considerations Start Synthesis of N-Benzyl-N-Alkylmorpholinium Halides Ionic_Liquids Ionic Liquids (Low Melting Point, Tunable) Start->Ionic_Liquids Anion Exchange Solubility Enhanced Water Solubility Start->Solubility Antimicrobial Antimicrobial Agents (Bacteria, Fungi) Start->Antimicrobial PTC Phase-Transfer Catalysts Start->PTC Drug_Dev Drug Development (Modified Pharmacokinetics) Start->Drug_Dev Biodegradability Biodegradability Assessment Ionic_Liquids->Biodegradability Cytotoxicity Cytotoxicity against Mammalian Cells Antimicrobial->Cytotoxicity Drug_Dev->Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 4-Benzylmorpholine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • N-Alkylation of Morpholine: This method involves the reaction of morpholine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. It is a direct and often high-yielding approach.

  • Reductive Amination: This is a one-pot reaction involving the condensation of morpholine and benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product using a suitable reducing agent. This method is considered a green chemistry approach as it avoids the use of alkyl halides and generates water as the primary byproduct.

Q2: I am experiencing low yields in my N-alkylation reaction. What are the likely causes?

A2: Low yields in the N-alkylation of morpholine with a benzyl halide can stem from several factors:

  • Incomplete deprotonation of morpholine: If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic free morpholine will be low.

  • Poor solubility of reactants: The base or the morpholine salt may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.

  • Side reactions: Over-alkylation to form a quaternary ammonium salt or side reactions involving the benzyl halide can reduce the yield of the desired product.

  • Suboptimal reaction temperature: The reaction may be too slow at lower temperatures, while higher temperatures might promote side reactions or decomposition.

  • Moisture in the reaction: Water can react with the base and affect its efficacy.

Q3: What are the common byproducts in the synthesis of this compound and how can I minimize them?

A3: In the N-alkylation method, a potential byproduct is the quaternary benzylmorpholinium halide, formed by the reaction of this compound with another molecule of benzyl halide. To minimize this, you can use a slight excess of morpholine relative to the benzyl halide and add the benzyl halide slowly to the reaction mixture.

In the reductive amination method, a common side reaction is the reduction of benzaldehyde to benzyl alcohol by the reducing agent. To avoid this, it is crucial to use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Q4: Which reducing agent is best for the reductive amination synthesis of this compound?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive amination.[1] It is mild, selective for the reduction of the iminium ion over the aldehyde, and does not produce toxic byproducts like sodium cyanoborohydride (NaBH₃CN).[1] While NaBH₃CN is also effective, it is toxic and requires careful handling.[2] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde, so the imine should be pre-formed before its addition.[3]

Q5: How can I effectively purify the final this compound product?

A5: Purification of this compound can typically be achieved through the following methods:

  • Aqueous Workup: An initial acid-base extraction can be effective. The reaction mixture can be diluted with an organic solvent and washed with water to remove inorganic salts. Washing with a dilute acid solution will extract the basic this compound into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for achieving high purity. Due to the basic nature of the morpholine nitrogen, peak tailing can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system (e.g., ethyl acetate/hexanes) can significantly improve the separation.

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

Troubleshooting Guides

N-Alkylation of Morpholine with Benzyl Halide
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation Incomplete deprotonation of morpholine.Use a stronger base (e.g., NaH instead of K₂CO₃) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation.[4]
Poor solubility of reactants.Switch to a more polar aprotic solvent such as DMF or DMSO to improve the solubility of the morpholine salt.
Low reactivity of benzyl halide.If using benzyl chloride, consider switching to the more reactive benzyl bromide. The addition of a catalytic amount of sodium or potassium iodide can also increase the reaction rate.
Formation of Quaternary Salt (Over-alkylation) Excess of benzyl halide or high concentration.Use a slight excess of morpholine (1.1-1.2 equivalents). Add the benzyl halide dropwise to the reaction mixture to maintain a low instantaneous concentration.
Difficult Purification Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Optimize the workup procedure with an acid wash to remove unreacted morpholine.
Co-elution of product and benzyl halide.Optimize the column chromatography eluent system. Benzyl halides are generally less polar than this compound.
Reductive Amination of Morpholine with Benzaldehyde
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation Inefficient imine formation.Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion. Ensure anhydrous conditions as water can inhibit imine formation.
Inactive reducing agent.Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive.[1]
Formation of Benzyl Alcohol Non-selective reducing agent.Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the iminium ion.[1] If using NaBH₄, ensure the imine is formed completely before adding the reducing agent.[3]
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period (monitor by TLC). Gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation.
Difficult Purification Presence of unreacted benzaldehyde.Use a slight excess of morpholine. During workup, a wash with a sodium bisulfite solution can help remove unreacted aldehyde.
Presence of borate salts.Perform a thorough aqueous workup, including washes with saturated sodium bicarbonate solution and brine, to remove borate byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Morpholine with Benzyl Halide

Base Solvent Temperature (°C) Typical Yield (%) Notes
K₂CO₃AcetonitrileReflux85-95A common and effective method. Reaction times can be several hours.
K₂CO₃DMF80-10090-98Higher boiling point of DMF can lead to faster reaction rates.[5]
NaHTHF/DMFRoom Temp to 60>90Stronger base, requires anhydrous conditions. Good for less reactive halides.[4]
TriethylamineDichloromethaneRoom Temp80-90Milder conditions, but may require longer reaction times.

Table 2: Comparison of Reducing Agents for Reductive Amination of Morpholine and Benzaldehyde

Reducing Agent Solvent Additive Typical Yield (%) Advantages & Disadvantages
NaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)None or catalytic Acetic Acid90-98Advantages: High selectivity, mild conditions, high yield. Disadvantages: Moisture sensitive.[1]
NaBH₃CNMethanolCatalytic Acetic Acid85-95Advantages: Effective and moisture-stable. Disadvantages: Highly toxic cyanide byproducts.[2]
NaBH₄MethanolPre-formation of imine70-85Advantages: Inexpensive and readily available. Disadvantages: Can reduce the starting aldehyde, leading to benzyl alcohol byproduct.[3]

Experimental Protocols

Protocol 1: N-Alkylation of Morpholine with Benzyl Chloride

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (1.05 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent) to yield the pure product.

Protocol 2: Reductive Amination of Morpholine and Benzaldehyde

Materials:

  • Morpholine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add morpholine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Carefully add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent) to yield the pure this compound.

Mandatory Visualizations

experimental_workflow_N_alkylation start Start reactants Mix Morpholine, K2CO3 in Acetonitrile start->reactants add_benzyl_chloride Add Benzyl Chloride reactants->add_benzyl_chloride reflux Heat to Reflux (Monitor by TLC) add_benzyl_chloride->reflux workup Cool, Filter, Concentrate reflux->workup extraction Aqueous Workup (EtOAc, NaHCO3, Brine) workup->extraction purification Column Chromatography extraction->purification product Pure this compound purification->product

Experimental Workflow for N-Alkylation

experimental_workflow_reductive_amination start Start reactants Mix Morpholine, Benzaldehyde in DCE start->reactants add_nabhoac3 Add NaBH(OAc)3 reactants->add_nabhoac3 stir Stir at Room Temp (Monitor by TLC) add_nabhoac3->stir quench Quench with NaHCO3 solution stir->quench extraction Aqueous Workup (DCM, Brine) quench->extraction purification Column Chromatography extraction->purification product Pure this compound purification->product

Experimental Workflow for Reductive Amination

troubleshooting_low_yield start Low Yield of This compound method Which Synthesis Method? start->method n_alkylation N-Alkylation method->n_alkylation N-Alkylation reductive_amination Reductive Amination method->reductive_amination Reductive Amination incomplete_deprotonation Incomplete Deprotonation? n_alkylation->incomplete_deprotonation side_reaction Side Reaction? n_alkylation->side_reaction inefficient_imine Inefficient Imine Formation? reductive_amination->inefficient_imine reductive_amination->side_reaction stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base Yes poor_solubility Poor Reactant Solubility? incomplete_deprotonation->poor_solubility No polar_solvent Use Polar Aprotic Solvent (e.g., DMF) poor_solubility->polar_solvent add_acid Add Catalytic Acid (e.g., Acetic Acid) inefficient_imine->add_acid Yes anhydrous Ensure Anhydrous Conditions inefficient_imine->anhydrous over_alkylation Over-alkylation (N-Alkylation) side_reaction->over_alkylation N-Alkylation aldehyde_reduction Aldehyde Reduction (Reductive Amination) side_reaction->aldehyde_reduction Reductive Amination slow_addition Slowly Add Benzyl Halide over_alkylation->slow_addition selective_reductant Use Selective Reductant (e.g., NaBH(OAc)3) aldehyde_reduction->selective_reductant

Troubleshooting Logic for Low Yield

References

Common side reactions in the N-benzylation of morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of morpholine. Our goal is to help you overcome common challenges and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-benzylation of morpholine?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of the quaternary ammonium salt, N,N-dibenzylmorpholinium chloride (or bromide, depending on the benzylating agent used).[1][2] This occurs because the product, N-benzylmorpholine, is still nucleophilic and can react with another molecule of the benzylating agent.

Q2: What are other potential side reactions to be aware of?

A2: Besides over-alkylation, other potential side reactions include:

  • Self-condensation of benzyl chloride: In the presence of metals or Lewis acids, benzyl chloride can undergo a Friedel-Crafts-type self-condensation to form polymeric byproducts.[3]

  • Hydrolysis of benzyl chloride: If water is present in the reaction mixture, benzyl chloride can hydrolyze to form benzyl alcohol and hydrochloric acid. The presence of a base will favor the formation of benzyl alcohol and dibenzyl ether.[3]

  • Hofmann Elimination: While theoretically possible for the quaternary ammonium salt, Hofmann elimination is unlikely to be a significant side reaction under typical N-benzylation conditions, which do not usually involve the strong bases and high temperatures required for this elimination pathway.

Q3: What are the key factors influencing the selectivity of N-benzylation versus over-alkylation?

A3: The key factors are:

  • Stoichiometry: The molar ratio of morpholine to the benzylating agent is critical. An excess of morpholine favors the formation of the desired N-benzylmorpholine.

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and the over-alkylation.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

  • Base: The type and amount of base used to scavenge the formed acid (e.g., HCl) can affect the reaction outcome.

  • Rate of Addition: Slow, controlled addition of the benzylating agent can help to maintain a low concentration of it in the reaction mixture, thereby minimizing over-alkylation.

Q4: Are there alternative methods to synthesize N-benzylmorpholine that avoid these side reactions?

A4: Yes, two effective alternative methods are:

  • Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic solvent containing morpholine and benzyl halide). PTC can lead to high yields and selectivity for N-benzylmorpholine with minimal side products.

  • Reductive Amination: This involves the reaction of morpholine with benzaldehyde in the presence of a reducing agent. This method is highly selective for the formation of the tertiary amine and completely avoids the possibility of over-alkylation.[4]

Troubleshooting Guides

Issue 1: Low Yield of N-Benzylmorpholine and Significant Amount of Unreacted Morpholine
Possible Cause Troubleshooting Step
Insufficient amount of benzylating agent Ensure you are using at least a 1:1 molar ratio of benzylating agent to morpholine. A slight excess of the benzylating agent (e.g., 1.1 equivalents) can be used if over-alkylation is not a major concern.
Low reaction temperature or short reaction time Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal conditions.
Poor quality of reagents Use freshly distilled or high-purity morpholine and benzylating agent. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
Inefficient stirring Ensure vigorous stirring to promote mixing of the reactants, especially in heterogeneous mixtures.
Issue 2: Formation of a Significant Amount of N,N-Dibenzylmorpholinium Salt (Over-alkylation)
Possible Cause Troubleshooting Step
High concentration of benzylating agent Add the benzylating agent slowly and in a controlled manner (e.g., dropwise addition) to the reaction mixture containing morpholine.
Incorrect stoichiometry Use an excess of morpholine relative to the benzylating agent (e.g., 2-3 equivalents of morpholine). This will statistically favor the benzylation of the more abundant primary amine.
High reaction temperature Perform the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the mono-benzylated product.
Prolonged reaction time after completion Monitor the reaction closely and stop it once the starting morpholine is consumed to prevent further reaction of the product.
Issue 3: Presence of Benzyl Alcohol or Dibenzyl Ether in the Product Mixture
Possible Cause Troubleshooting Step
Presence of water in the reaction Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Reaction with the base If using a strong aqueous base, consider using an organic base (e.g., triethylamine, diisopropylethylamine) or a solid inorganic base (e.g., anhydrous potassium carbonate) to minimize hydrolysis of the benzylating agent.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in N-Benzylation of Morpholine (Illustrative Data)

Molar Ratio (Morpholine:Benzyl Chloride)N-Benzylmorpholine Yield (%)N,N-Dibenzylmorpholinium Chloride Yield (%)Unreacted Morpholine (%)
1:1.165305
1.5:180155
2:19055
3:1>95<5-

Note: These are illustrative values based on general principles of amine alkylation. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Classical N-Benzylation of Morpholine with Benzyl Chloride

This protocol aims for a selective mono-benzylation by using an excess of morpholine.

Materials:

  • Morpholine (3.0 eq.)

  • Benzyl chloride (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine, anhydrous potassium carbonate, and acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl chloride to the mixture dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess morpholine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylmorpholine.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: N-Benzylation of Morpholine via Phase-Transfer Catalysis (PTC)

This protocol utilizes a phase-transfer catalyst for high selectivity and yield.

Materials:

  • Morpholine (1.2 eq.)

  • Benzyl bromide (1.0 eq.)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.05 eq.)

  • Toluene

Procedure:

  • In a round-bottom flask, combine morpholine, benzyl bromide, and toluene.

  • Add the tetrabutylammonium bromide (phase-transfer catalyst) to the mixture.

  • With vigorous stirring, add the 50% aqueous potassium hydroxide solution.

  • Continue to stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-benzylmorpholine by vacuum distillation.

Protocol 3: Reductive Amination of Morpholine with Benzaldehyde

This protocol offers an alternative route that avoids over-alkylation.

Materials:

  • Morpholine (1.0 eq.)

  • Benzaldehyde (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, add morpholine and 1,2-dichloroethane.

  • Add benzaldehyde to the solution and stir for 30 minutes at room temperature to form the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathway Morpholine Morpholine NBenzylmorpholine N-Benzylmorpholine (Desired Product) Morpholine->NBenzylmorpholine + Benzyl Chloride BenzylChloride Benzyl Chloride QuaternarySalt N,N-Dibenzylmorpholinium Chloride (Side Product) NBenzylmorpholine->QuaternarySalt + Benzyl Chloride

Caption: Main reaction pathway and over-alkylation side reaction in the N-benzylation of morpholine.

Troubleshooting_Overalkylation Start High Quaternary Salt Formation? Stoichiometry Use Excess Morpholine (2-3 eq.) Start->Stoichiometry Yes AdditionRate Slow Dropwise Addition of Benzyl Halide Stoichiometry->AdditionRate Temperature Lower Reaction Temperature AdditionRate->Temperature Alternative Consider Alternative Method: Reductive Amination or PTC Temperature->Alternative

Caption: Troubleshooting workflow for minimizing over-alkylation in N-benzylation of morpholine.

References

Technical Support Center: Purification of Crude 4-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Benzylmorpholine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from morpholine and benzyl chloride?

A1: The primary impurities in the synthesis of this compound via N-alkylation of morpholine with benzyl chloride typically include:

  • Unreacted Starting Materials: Residual morpholine and benzyl chloride.

  • Over-alkylation Product: Formation of a quaternary ammonium salt, 4,4-dibenzylmorpholin-4-ium chloride, if an excess of benzyl chloride is used or if reaction conditions are not well-controlled.

  • Byproducts from Benzyl Chloride: Benzyl alcohol (due to hydrolysis), benzaldehyde (oxidation product), and dibenzyl ether can be present as impurities in the starting benzyl chloride or form during the reaction.[1]

  • Solvent and Base Residues: Residual reaction solvent and the base (e.g., potassium carbonate, triethylamine) used to scavenge the HCl produced during the reaction.

Q2: What are the recommended purification techniques for crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Aqueous Workup: An initial acid-base extraction is highly effective for removing many impurities.

  • Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and residual solvents on a larger scale.

  • Column Chromatography: Provides high purity and is suitable for removing structurally similar impurities.

  • Recrystallization: Can be used if the crude product is a solid or can be converted to a solid salt, to achieve high purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO[2]
Molecular Weight177.24 g/mol [2]
AppearanceColorless to pale yellow liquid
Boiling Point309.18 °C (rough estimate at atmospheric pressure)
Melting Point194 °C
Density1.0387 g/cm³

Note: The high boiling point at atmospheric pressure indicates that vacuum distillation is necessary to prevent decomposition.

Troubleshooting Guides

Aqueous Workup

Problem: Emulsion formation during extraction.

  • Cause: High concentration of salts or vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase, which can help break the emulsion.

    • Allow the mixture to stand undisturbed for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Problem: Low recovery of this compound in the organic layer.

  • Cause:

    • The aqueous layer may be too acidic, causing the protonation of this compound and its partitioning into the aqueous phase.

    • Incomplete extraction from the aqueous layer.

  • Solution:

    • Ensure the pH of the aqueous layer is basic (pH > 9) before extracting the product with an organic solvent. Use a pH meter or pH paper to verify.

    • Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (e.g., 1 x 150 mL) to ensure complete recovery.

Vacuum Distillation

Problem: The product is not distilling at the expected temperature.

  • Cause:

    • The vacuum is not low enough.

    • The thermometer is placed incorrectly.

  • Solution:

    • Check the vacuum system for leaks. Ensure all joints are properly sealed.

    • The vacuum pump may require an oil change or servicing.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[3]

Problem: Bumping or violent boiling of the liquid.

  • Cause: Uneven heating or lack of boiling chips/magnetic stirring.

  • Solution:

    • Use a magnetic stirrer and a stir bar in the distilling flask for smooth boiling. Boiling chips are not effective under vacuum.[3]

    • Heat the flask evenly using a heating mantle and ensure it is well-insulated.

Problem: The product decomposes during distillation.

  • Cause: The temperature of the distillation pot is too high.

  • Solution:

    • Improve the vacuum to lower the boiling point of this compound.

    • Ensure rapid distillation once the boiling point is reached to minimize the time the compound spends at high temperatures.

Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Cause:

    • Incorrect eluent system.

    • The compound is interacting strongly with the acidic silica gel.

  • Solution:

    • Eluent Selection: Use a solvent system that gives an Rf value of 0.2-0.3 for this compound on a TLC plate. A common starting point is a mixture of ethyl acetate and hexanes.[4][5]

    • Tailing Reduction: Since this compound is a tertiary amine, it can streak or "tail" on silica gel due to its basicity. To mitigate this, add a small amount of a volatile base like triethylamine (0.5-1%) to the eluent system.[4] This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds and can provide better separation.

Problem: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexane:ethyl acetate mixture, switch to a 5:1 or 2:1 mixture. A gradient elution, where the polarity is steadily increased, can be very effective.[3]

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Vacuum Distillation

This protocol is suitable for purifying crude this compound on a larger scale.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove unreacted morpholine and other basic impurities. The protonated this compound will remain in the organic layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash with brine to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude, washed this compound.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus. Use a stir bar for smooth boiling.[3]

    • Heat the crude product under a stable vacuum.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for achieving high purity on a smaller scale.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. Add ~0.5% triethylamine to the eluent to prevent tailing. The target Rf should be around 0.2-0.3.[5]

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Run the column with the chosen eluent system, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Morpholine + Benzyl Chloride reaction N-Alkylation Reaction start->reaction crude_product Crude this compound reaction->crude_product aqueous_workup Aqueous Workup crude_product->aqueous_workup choice Scale? aqueous_workup->choice vacuum_distillation Vacuum Distillation choice->vacuum_distillation Large Scale column_chromatography Column Chromatography choice->column_chromatography Small Scale / High Purity pure_product Pure this compound vacuum_distillation->pure_product column_chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Polonowski Reactions of N-benzylmorpholine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Polonowski reaction with N-benzylmorpholine-N-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Polonowski reaction of N-benzylmorpholine-N-oxide, particularly when using trifluoroacetic anhydride (TFAA) in the Polonowski-Potier modification.

Q1: My reaction is showing low or no conversion of the N-oxide. What are the possible causes and solutions?

A1: Low or no conversion in a Polonowski reaction can stem from several factors:

  • Inactive Trifluoroacetic Anhydride (TFAA): TFAA is highly reactive and susceptible to hydrolysis.[1] If it has been exposed to atmospheric moisture, it will be less effective.

    • Solution: Use freshly opened or distilled TFAA for the reaction. Ensure all glassware is thoroughly dried before use.

  • Insufficient Reagent: An inadequate amount of TFAA will lead to incomplete reaction.

    • Solution: Typically, a slight excess of TFAA (1.1 to 1.5 equivalents) is used. Titrate the amount of TFAA to find the optimal stoichiometry for your specific scale and conditions.

  • Low Reaction Temperature: While the Polonowski-Potier reaction is often performed at low temperatures to control selectivity, the reaction may be too slow if the temperature is too low.

    • Solution: If you are running the reaction at -78°C, try allowing it to slowly warm to 0°C or room temperature and monitor the progress by TLC or LC-MS.

Q2: I am observing a mixture of products. How can I improve the regioselectivity of the reaction?

A2: For N-benzylmorpholine-N-oxide, there are two primary sites for deprotonation, leading to different iminium ion intermediates: the endo-cyclic protons on the morpholine ring and the exo-cyclic benzylic protons. The choice of acylating agent and reaction conditions can influence this selectivity.[2]

  • Competition between Endo and Exo Deprotonation: The benzylic protons are activated, making them susceptible to removal, which would lead to cleavage of the benzyl group. Deprotonation on the morpholine ring leads to the desired morpholino enamine precursor.

    • Solution: More sterically hindered acylating agents, such as pivaloyl chloride, have been shown to favor the formation of the endo-cyclic iminium ion in similar N-benzylpiperidine systems.[2] Consider screening other anhydrides or acyl chlorides if TFAA gives poor selectivity. Lowering the reaction temperature can also enhance selectivity.

Q3: My desired enamine product seems to be hydrolyzing back to the carbonyl compound. How can I prevent this?

A3: The initial product of the Polonowski reaction is an iminium ion, which is in equilibrium with the corresponding enamine. Both are susceptible to hydrolysis, especially during workup.[3][4][5]

  • Aqueous Workup: The presence of water, particularly under acidic conditions, will readily hydrolyze the enamine or iminium ion to the corresponding aldehyde or ketone.[3][4][5]

    • Solution: Perform a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize the trifluoroacetic acid byproduct and minimize the time the product is in contact with the aqueous phase.

  • Residual Acid: Any remaining trifluoroacetic acid from the reaction can catalyze hydrolysis.

    • Solution: Ensure complete neutralization during workup. The use of a mild reducing agent like sodium borohydride in the workup can reductively quench the iminium ion to the more stable amine, which can then be isolated.[6]

Q4: I am seeing unexpected side products, possibly from fragmentation. What could be the cause?

A4: Fragmentation reactions can occur in Polonowski-type reactions, leading to ring-opening or other undesired products. This is often dependent on the substrate structure and reaction conditions.

  • Reaction Conditions: Harsher conditions (e.g., higher temperatures, prolonged reaction times) can promote fragmentation pathways.

    • Solution: Adhere to mild reaction conditions. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction and decomposition of the product.

Data Presentation

The following table provides an illustrative example of how reaction conditions can influence the yield and regioselectivity of the Polonowski reaction of N-benzylmorpholine-N-oxide. Note: This data is hypothetical and intended for illustrative purposes.

EntryAcylating Agent (Equivalents)Temperature (°C)Reaction Time (h)Predominant ProductYield (%)
1TFAA (1.2)-78 to 02Endo-cyclic Iminium Ion75
2TFAA (1.2)252Mixture of Endo/Exo Products60
3Acetic Anhydride (2.0)806N-debenzylation/fragmentation40
4Pivaloyl Chloride (1.2)04Endo-cyclic Iminium Ion85

Experimental Protocols

Representative Protocol for the Polonowski-Potier Reaction of N-benzylmorpholine-N-oxide:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with N-benzylmorpholine-N-oxide (1.0 eq).

  • Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the N-oxide, and the solution is cooled to -78°C using a dry ice/acetone bath.

  • Addition of TFAA: A solution of trifluoroacetic anhydride (1.2 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70°C.

  • Reaction: The reaction mixture is stirred at -78°C for 1 hour and then allowed to slowly warm to 0°C over 1 hour. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, it is cautiously quenched at 0°C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The layers are separated, and the aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired product.

Alternative Quenching with Sodium Borohydride:

  • Reaction Completion: After the reaction is deemed complete, the mixture is cooled to 0°C.

  • Reductive Quenching: A solution of sodium borohydride (1.5 eq) in ethanol is added slowly.

  • Stirring: The mixture is stirred for 1 hour at 0°C.

  • Aqueous Workup: Water is carefully added to quench the excess sodium borohydride, followed by extraction with DCM. The organic layer is then washed, dried, and concentrated as described above.

Mandatory Visualizations

Polonowski_Mechanism N_oxide N-benzylmorpholine-N-oxide Acylated_intermediate O-Acylated Intermediate N_oxide->Acylated_intermediate Acylation TFAA TFAA (CF3CO)2O TFAA->Acylated_intermediate Iminium_ion Endo-cyclic Iminium Ion Acylated_intermediate->Iminium_ion Elimination of CF3COOH Deprotonation Deprotonation Acylated_intermediate->Deprotonation Enamine Enamine Iminium_ion->Enamine Deprotonation Trifluoroacetate CF3COO- Trifluoroacetate->Deprotonation Deprotonation->Iminium_ion Equilibrium Equilibrium

Caption: Mechanism of the Polonowski-Potier reaction of N-benzylmorpholine-N-oxide.

Troubleshooting_Workflow Start Start: Low Yield or Incomplete Reaction Check_TFAA Check TFAA Quality (Fresh/Distilled?) Start->Check_TFAA Low_Selectivity Problem: Low Regioselectivity Start->Low_Selectivity Product_Instability Problem: Product Instability (Hydrolysis) Start->Product_Instability Side_Products Problem: Fragmentation Start->Side_Products Check_Stoichiometry Verify Stoichiometry (1.1-1.5 eq TFAA?) Check_TFAA->Check_Stoichiometry [TFAA OK] Check_Temp Adjust Temperature (Warm from -78°C?) Check_Stoichiometry->Check_Temp [Stoich. OK] Change_Acylating_Agent Screen Acylating Agents (e.g., Pivaloyl Chloride) Low_Selectivity->Change_Acylating_Agent Lower_Temp Lower Reaction Temperature Change_Acylating_Agent->Lower_Temp Non_Aqueous_Workup Use Non-Aqueous Workup Product_Instability->Non_Aqueous_Workup Reductive_Quench Reductive Quench (e.g., NaBH4) Non_Aqueous_Workup->Reductive_Quench Mild_Conditions Ensure Mild Conditions (Monitor Time/Temp) Side_Products->Mild_Conditions

Caption: Troubleshooting decision tree for the Polonowski reaction.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Acylating_Agent Acylating Agent (TFAA, PivCl) Regioselectivity Regioselectivity (Endo vs. Exo) Acylating_Agent->Regioselectivity Temperature Temperature (-78°C to 25°C) Yield Yield Temperature->Yield Temperature->Regioselectivity Side_Products Side Products (Fragmentation, Hydrolysis) Temperature->Side_Products Time Reaction Time Time->Yield Time->Side_Products

Caption: Key parameter relationships in the Polonowski reaction.

References

Technical Support Center: Experimental Byproduct and Interference Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of common byproducts and troubleshoot experimental interferences.

Section 1: Prevention of Biuret Formation in Urea-Based Experiments

This section addresses the formation of biuret as an unwanted byproduct in experiments involving urea, particularly when heating is required.

Frequently Asked Questions (FAQs)

Q1: What is biuret and how does it form from urea?

A1: Biuret (C₂H₅N₃O₂) is a compound formed from the condensation of two urea molecules, which releases a molecule of ammonia.[1][2] This reaction is primarily driven by heat. When urea is heated above its melting point (approximately 133°C), the rate of biuret formation significantly increases.[1][3] The process can be summarized by the following reaction:

2 CO(NH₂)₂ (Urea) → H₂N-CO-NH-CO-NH₂ (Biuret) + NH₃ (Ammonia)[1][2]

Q2: What experimental factors promote the formation of biuret?

A2: Several factors can accelerate the formation of biuret in your experiments.[1][4] The most critical are:

  • High Temperature: Temperatures exceeding 130-160°C dramatically increase the rate of biuret formation.[1][2]

  • Extended Residence Time: The longer a urea solution is kept at an elevated temperature, the more biuret will be formed.[1][4]

  • Low Ammonia Concentration: The formation of biuret is a reversible equilibrium reaction. A low partial pressure of ammonia shifts the equilibrium towards biuret formation.[1][4]

Q3: How can I minimize biuret formation when preparing a urea solution?

A3: To minimize biuret formation, you should strictly control the reaction conditions. Key strategies include keeping temperatures as low as practicable, minimizing the duration of heating, and, if the experimental design allows, maintaining a higher concentration of ammonia to shift the equilibrium away from biuret formation.[1]

Q4: Are there other byproducts I should be aware of when heating urea?

A4: Yes, prolonged or excessive heating of urea can lead to the formation of other byproducts, including triuret, cyanuric acid, and ammelide.[2] Controlling the temperature and heating time is the primary method to prevent these as well.

Troubleshooting Guide: Unwanted Byproduct in Urea Solution
Symptom Potential Cause Recommended Action
Unexpected peak in HPLC/LC-MS corresponding to biuret. The urea solution was overheated during preparation.Prepare a fresh solution, ensuring the temperature does not exceed 60°C. Use a calibrated water bath for precise temperature control.
The urea solution was heated for too long.Minimize heating time to only what is necessary to dissolve the urea. Consider using magnetic stirring at a lower temperature to aid dissolution instead of prolonged heating.
The starting urea reagent is contaminated with biuret.Check the certificate of analysis for your urea reagent. If the biuret content is high, source a higher purity or "low-biuret" grade reagent.
Experimental Protocol: Preparation of a Low-Biuret Urea Solution

This protocol describes a method for preparing a concentrated urea solution while minimizing the formation of biuret.

Materials:

  • High-purity urea (low-biuret grade recommended)

  • Deionized water or appropriate buffer

  • Calibrated magnetic stir plate with heating function

  • Sterile container

  • Thermometer

Procedure:

  • Measure the required amount of deionized water or buffer into your sterile container.

  • Place the container on the magnetic stir plate and add a stir bar.

  • Begin stirring at a moderate speed.

  • Set the hot plate to a low temperature, not exceeding 60°C. Use a thermometer to monitor the temperature of the liquid directly.

  • Slowly add the urea powder to the liquid while stirring.

  • Continue stirring and gentle heating until all the urea has dissolved. Do not leave the solution on the heat source longer than necessary.

  • Once dissolved, turn off the heat and allow the solution to cool to room temperature.

  • Store the solution at 2-8°C. Avoid repeated heating and cooling cycles.

Diagrams

Biuret_Formation_Pathway Urea1 Urea Heat > 133°C Urea1->Heat Urea2 Urea Urea2->Heat Biuret Biuret Heat->Biuret Condensation Ammonia Ammonia Heat->Ammonia Release Biuret_Troubleshooting Start Start Biuret Assay AddReagent Add Biuret Reagent to Sample Start->AddReagent Incubate Incubate (e.g., 30 min) AddReagent->Incubate MeasureAbs Measure Absorbance at 540 nm Incubate->MeasureAbs Result Analyze Results MeasureAbs->Result Issue Problem with Result? MeasureAbs->Issue Issue->Result No NoColor No/Weak Purple Color Issue->NoColor Yes HighAbs Absorbance Too High Issue->HighAbs Precipitate Precipitate Forms Issue->Precipitate Sol_NoColor Action: - Concentrate Sample - Use more sensitive assay (BCA/Bradford) NoColor->Sol_NoColor Sol_HighAbs Action: - Check for interferents (e.g., (NH₄)₂SO₄) - Desalt sample via dialysis HighAbs->Sol_HighAbs Sol_Precipitate Action: - Centrifuge after incubation - Measure supernatant absorbance Precipitate->Sol_Precipitate Peptide_Synthesis_Strategy cluster_0 SPPS Cycle cluster_1 Troubleshooting Loop Start Start Cycle: Free Amine on Resin Coupling 1. Couple next Fmoc-AA Start->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Monitor 3. Monitor Coupling (e.g., Kaiser Test) Wash1->Monitor Deprotect 4. Deprotect (Piperidine) Monitor->Deprotect Complete DoubleCouple Perform Double Coupling Monitor->DoubleCouple Incomplete Wash2 5. Wash (DMF) Deprotect->Wash2 End Next Cycle or Cleavage Wash2->End DoubleCouple->Wash1 Retry

References

Addressing challenges in scaling up 4-Benzylmorpholine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzylmorpholine Production

Welcome to the technical support center for this compound production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent methods for scaling up this compound production are:

  • N-alkylation of Morpholine: This is a widely used method involving the reaction of morpholine with a benzyl halide, such as benzyl chloride or benzyl bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid.[1]

  • Reductive Amination: This route involves the reaction of morpholine with benzaldehyde in the presence of a reducing agent. This can be a cost-effective method depending on the price and availability of the starting materials.

  • Oxidative Amination: A less common but viable route involves the reaction of benzyl alcohol with morpholine in the presence of an oxidizing agent.[2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up production, meticulous monitoring of the following parameters is crucial:

  • Temperature: Reaction temperature significantly impacts reaction rate and byproduct formation. Exothermic reactions, in particular, require robust temperature control to prevent runaways.[2]

  • Rate of Addition: The speed at which reagents are added can influence local concentrations and affect selectivity, potentially leading to the formation of impurities.

  • Agitation/Mixing: Efficient mixing is vital to ensure homogeneity, improve heat and mass transfer, and maintain consistent reaction kinetics, which can be a challenge in large reactors.[3]

  • Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing unreacted starting materials in the final product.[2]

  • pH/Base Equivalents: In N-alkylation reactions, maintaining the appropriate pH or ensuring the correct stoichiometry of the base is essential for driving the reaction to completion and preventing side reactions.

Q3: What are the typical impurities found in this compound synthesis and what are their sources?

A3: Impurities are a significant concern in large-scale synthesis.[4] Common impurities include:

  • Unreacted Starting Materials: Residual morpholine and benzyl chloride (or other benzylating agents) can remain if the reaction does not go to completion.[5]

  • Over-alkylation Products: Formation of quaternary ammonium salts, such as N,N-dibenzylmorpholinium chloride, can occur if excess benzylating agent is used.

  • Impurities from Raw Materials: Technical grade starting materials, like benzyl chloride, may contain impurities such as benzaldehyde, toluene, and various chloro-derivatives that can carry through to the final product.[5]

  • Solvent Residues: Residual solvents used during the reaction or purification steps.[4]

Q4: What safety precautions should be taken when handling the reagents for this compound synthesis?

A4: Safety is paramount. Key reagents require careful handling:

  • Morpholine: This substance is flammable, corrosive, and toxic. It can cause severe skin burns and eye damage.[6]

  • Benzyl Chloride: This is a lachrymator (tear-inducing) and a potential alkylating agent. It is also toxic and corrosive.[7]

  • General Precautions: Always work in a well-ventilated area, such as a fume hood. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure that fire safety equipment is accessible and that spill containment procedures are in place.[9]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Low Product Yield

Potential Cause Recommended Action
Incomplete Reaction Verify reaction completion using an appropriate analytical method (e.g., TLC, GC, HPLC). If incomplete, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Temperature The reaction temperature may be too low for an efficient rate or too high, causing degradation. Optimize the temperature based on small-scale experiments.[2]
Poor Reagent Quality Use reagents of high purity. Impurities in starting materials can inhibit the reaction or lead to side products.[5]
Inefficient Mixing Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the mixture.
Moisture Contamination The presence of water can interfere with certain reaction pathways. Ensure all glassware is dry and use anhydrous solvents if the reaction is moisture-sensitive.[7]

Issue 2: High Impurity Levels in Crude Product

Potential Cause Recommended Action
Incorrect Stoichiometry An excess of the benzylating agent can lead to over-alkylation. Carefully control the molar ratios of the reactants.
Impure Starting Materials Analyze the purity of all starting materials before use. If necessary, purify the raw materials to remove critical impurities.[5]
Side Reactions High temperatures can promote the formation of byproducts. Run the reaction at the lowest feasible temperature that still provides a reasonable reaction rate.
Product Degradation The product may be unstable under the reaction or workup conditions. Consider quenching the reaction promptly and using milder workup procedures.

Issue 3: Difficulties in Product Purification

Potential Cause Recommended Action
Azeotrope Formation The product may form an azeotrope with the solvent or impurities during distillation, making separation difficult. Consider vacuum distillation or using a different solvent system.
Emulsion during Extraction Vigorous shaking during liquid-liquid extraction can lead to stable emulsions. Use gentle inversions for mixing or add brine to help break the emulsion.
Co-elution in Chromatography Impurities with similar polarity to the product can be difficult to separate via column chromatography. Optimize the solvent system (eluent) or consider using a different stationary phase.
Product Oiling Out The product may separate as an oil instead of crystallizing. Try changing the crystallization solvent, lowering the temperature more slowly, or using seeding crystals.

Data Presentation

Table 1: Example Reaction Conditions for N-Alkylation of Morpholine

ParameterCondition 1Condition 2Condition 3
Benzylating Agent Benzyl ChlorideBenzyl BromideBenzyl Chloride
Solvent AcetonitrileTolueneIsopropanol
Base Potassium CarbonateTriethylamineSodium Bicarbonate
Temperature Reflux (82°C)80°CReflux (82°C)
Reaction Time 6-8 hours8-10 hours12-16 hours
Typical Yield 85-95%80-90%75-85%

Table 2: Common Impurities and Typical Control Thresholds

ImpuritySourceTypical Threshold (GC Area %)
MorpholineUnreacted Starting Material< 0.1%
Benzyl ChlorideUnreacted Starting Material< 0.05%
BenzaldehydeImpurity in Benzyl Chloride< 0.1%
N,N-Dibenzylmorpholinium saltOver-alkylation Side Product< 0.2%
TolueneImpurity in Benzyl Chloride< 0.1%

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via N-Alkylation

This protocol describes a typical lab-scale synthesis. Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate PPE.

  • Reagents:

    • Morpholine (1.0 eq)

    • Benzyl Chloride (1.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate and acetonitrile.

    • Begin stirring and add morpholine to the suspension.

    • Slowly add benzyl chloride to the reaction mixture dropwise at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the mixture to reflux (approx. 82°C).

    • Monitor the reaction progress using TLC or GC (e.g., every 2 hours). The reaction is typically complete within 6-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_final Final Product raw_materials Raw Materials (Morpholine, Benzyl Chloride, Base, Solvent) qc1 Quality Control (Purity Check) raw_materials->qc1 charge_reagents Charge Reagents qc1->charge_reagents reactor_prep Reactor Preparation (Clean, Dry) reactor_prep->charge_reagents reaction N-Alkylation Reaction (Controlled Temp & Addition) charge_reagents->reaction monitoring In-Process Monitoring (TLC, GC, HPLC) reaction->monitoring quench Reaction Quench (Cooling) monitoring->quench filtration Filtration (Remove Salts) quench->filtration solvent_removal Solvent Removal (Evaporation) filtration->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification final_product This compound purification->final_product qc2 Final QC Analysis (Purity, Identity) final_product->qc2 packaging Packaging & Storage qc2->packaging

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow cluster_yield Low Yield Analysis cluster_purity High Impurity Analysis start Production Issue Identified check_completion Check Reaction Completion (IPC Data) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_temp Review Temperature Logs check_completion->check_temp check_reagents Verify Reagent Quality check_completion->check_reagents action_yield Action: Extend Time / Increase Temp incomplete->action_yield check_impurities Identify Impurities (GC-MS, HPLC) complete->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm side_product Side-Product Identified check_impurities->side_product check_stoichiometry Review Stoichiometry unreacted_sm->check_stoichiometry check_raw_mat_purity Check Raw Material Purity side_product->check_raw_mat_purity action_purity Action: Adjust Stoichiometry / Purify Raw Materials check_stoichiometry->action_purity check_raw_mat_purity->action_purity

Caption: Logical workflow for troubleshooting production issues.

reaction_pathways cluster_main Desired Reaction Pathway (SN2) cluster_side Side Reaction Pathway (Over-alkylation) morpholine Morpholine product This compound morpholine->product benzyl_chloride Benzyl Chloride benzyl_chloride->product product_side This compound impurity N,N-Dibenzylmorpholinium Chloride (Impurity) product_side->impurity benzyl_chloride_excess Excess Benzyl Chloride benzyl_chloride_excess->impurity

References

Technical Support Center: Purification of Benzylmorpholine Tetraoxane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for benzylmorpholine tetraoxane analogues and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying benzylmorpholine tetraoxane analogues?

A1: The most frequently cited method for the purification of benzylmorpholine tetraoxane analogues and related dispiro-1,2,4,5-tetraoxanes is column chromatography on silica gel using a hexane/ethyl acetate (Hexane/EtOAc) eluent system.[1] This technique is effective for separating the desired product from starting materials and reaction byproducts.

Q2: Are there any known stability issues with tetraoxane analogues during purification?

A2: While the provided literature does not extensively detail stability issues during purification, it is known that the endoperoxide moiety within the tetraoxane structure can be sensitive.[2] Care should be taken to avoid prolonged exposure to harsh conditions, such as strong acids or bases, and excessive heat, which could potentially lead to degradation of the tetraoxane ring.

Q3: How can I confirm the purity and identity of my final product?

A3: The synthesized tetraoxanes are typically characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS).[3] For some compounds, single-crystal X-ray analysis has been used to definitively confirm the structure.[2][3] High-Performance Liquid Chromatography (HPLC) analysis can be employed to quantify the purity of the final product.[3]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low yield of purified product Suboptimal Reaction Conditions: The reaction yield can be sensitive to catalyst amount, reagent equivalents, temperature, and reaction time.[1]Refer to the optimized reaction conditions in the "Experimental Protocols" section. For example, using 1 mol % of MoO₃ with 2 equivalents of 30% H₂O₂ and 2 equivalents of HBF₄·Et₂O at 25 °C for 1 hour was found to be effective for a model reaction.[1][2]
Steric Hindrance: The structure of the starting ketone can significantly impact the reaction yield. Sterically hindered carbonyl groups or branching at the α-carbon of acyclic ketones can lead to lower yields.[1][2]If possible, consider alternative, less hindered starting materials. Be prepared for lower yields when using bulky ketones like 2-adamantanone or acetophenones with electron-withdrawing groups.[1]
Product Loss During Purification: The product may be partially lost during column chromatography due to irreversible adsorption onto the silica gel or co-elution with impurities.Use a moderate polarity eluent system and consider deactivating the silica gel with a small percentage of triethylamine in the eluent if the compound shows signs of degradation on the column.
Co-elution of impurities with the desired product Similar Polarity of Product and Impurities: Non-polar impurities may elute close to the tetraoxane product in a standard Hexane/EtOAc system.Try a different solvent system for column chromatography, such as dichloromethane/methanol or toluene/ethyl acetate, to alter the selectivity. Alternatively, consider recrystallization as a final purification step.
Presence of residual catalyst in the final product Incomplete Removal During Work-up: The catalyst may not be fully removed by simple extraction procedures.After the reaction, perform an aqueous work-up. If the catalyst is an acid, wash with a mild base solution (e.g., saturated NaHCO₃). If it is a metal-based catalyst, consider washing with a suitable chelating agent solution.
Product appears to be degrading on the silica gel column Acidity of Silica Gel: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds like tetraoxanes.Use neutral or deactivated silica gel for column chromatography. You can prepare deactivated silica by adding a small percentage (e.g., 1-2%) of triethylamine or another amine to the eluent system.

Experimental Protocols

General Synthesis of N-Benzoyl Piperidine Dispiro-1,2,4,5-tetraoxanes[1][2]

A solution of 1-benzoylpiperdin-4-one (1 equivalent), a ketone (1.2 equivalents), and MoO₃ (1 mol %) in 2,2,2-trifluoroethanol (TFE) is prepared. To this solution, 30% aqueous H₂O₂ (2 equivalents) and HBF₄·Et₂O (2 equivalents) are added. The reaction mixture is stirred at 25 °C for 1 hour. After completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (Hexane/EtOAc) to afford the desired tetraoxane.

Optimization of Reaction Conditions for a Model Tetraoxane Synthesis[1][2]

The synthesis of a model tetraoxane from 1-benzoylpiperdin-4-one and cyclohexanone was optimized to determine the most effective reaction conditions.

Catalyst (mol %)H₂O₂ (eq.)HBF₄·Et₂O (eq.)Temperature (°C)Time (h)Isolated Yield (%)
MoO₃ (1.0)2.0 (30%)2.025147
MoO₃ (0.1)2.0 (30%)2.025132
MoO₃ (0.5)2.0 (30%)2.025141
MoO₃ (1.5)2.0 (30%)2.025143
MoO₃ (1.0)1.0 (30%)2.025128
MoO₃ (1.0)3.0 (30%)2.025139
MoO₃ (1.0)2.0 (30%)1.025135
MoO₃ (1.0)2.0 (30%)3.025142
MoO₃ (1.0)2.0 (50%)2.025138
MoO₃ (1.0)2.0 (30%)2.00225
MoO₃ (1.0)2.0 (30%)2.040145

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction One-pot Synthesis Quench Quench with Water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Column TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentrate Concentrate Pure Fractions Combine->Final_Concentrate Characterization Characterization (NMR, HRMS) Final_Concentrate->Characterization Purity Purity Analysis (HPLC) Final_Concentrate->Purity

Caption: General workflow for the purification of benzylmorpholine tetraoxane analogues.

Troubleshooting_Tree Start Low Purity After Column Check_TLC Analyze TLC of crude and purified product Start->Check_TLC Impurity_Polarity Impurity Polarity? Check_TLC->Impurity_Polarity Product_Streak Product streaking on TLC? Check_TLC->Product_Streak Less_Polar Less Polar Impurities Impurity_Polarity->Less_Polar Less Polar More_Polar More Polar Impurities Impurity_Polarity->More_Polar More Polar Co_eluting Co-eluting Impurity_Polarity->Co_eluting Co-eluting Change_Eluent Modify eluent system (e.g., DCM/MeOH) Less_Polar->Change_Eluent More_Polar->Change_Eluent Recrystallize Recrystallize from a suitable solvent system Co_eluting->Recrystallize Neutral_Silica Use neutral or deactivated silica gel Degradation Potential Degradation Product_Streak->Degradation Yes_Degrade Yes Degradation->Yes_Degrade Yes No_Degrade No Degradation->No_Degrade No Yes_Degrade->Neutral_Silica No_Degrade->Recrystallize

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming solubility issues of 4-Benzylmorpholine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 4-Benzylmorpholine, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a substituted morpholine derivative. The morpholine scaffold is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[1][2] Consequently, this compound and its analogs are often used as building blocks in the synthesis of potential therapeutic agents, particularly in cancer research. It is also utilized as an intermediate in the synthesis of various other organic molecules.

Q2: In which organic solvents is this compound typically soluble?

Q3: I am having trouble dissolving this compound. What can I do?

A3: Solubility issues with this compound can often be overcome by trying a combination of the following techniques:

  • Sonication: Applying ultrasonic energy can help to break down solute agglomerates and increase the rate of dissolution.

  • Gentle Heating: Moderately increasing the temperature of the solvent can significantly improve the solubility of many organic compounds. However, be cautious of potential degradation if the compound is thermally sensitive.

  • Solvent System Modification: If using a single solvent, consider creating a co-solvent system. For example, adding a small amount of a more polar or a more non-polar solvent in which this compound has better solubility can enhance the overall solvating power of the mixture.

  • pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can dramatically increase solubility. As this compound is a tertiary amine, it is basic and its solubility in polar protic solvents may be increased by the addition of a small amount of acid to form a more soluble salt.

Q4: How can I determine the solubility of this compound in a specific solvent?

A4: You can perform a simple experiment to determine the approximate solubility. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. The basic principle involves creating a saturated solution and then determining the concentration of the dissolved solute.

Q5: Can this compound be used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling?

A5: Yes, N-substituted morpholines and related heterocyclic compounds are frequently used in synthetic organic chemistry, including as coupling partners or scaffolds in reactions like the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds, which is essential in the synthesis of complex molecules for drug discovery. A general protocol for a Suzuki-Miyaura coupling reaction is provided in the "Experimental Protocols" section.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve at room temperature. Insufficient solvent polarity or non-polarity.Try a different solvent with a higher or lower polarity. Refer to a solvent polarity chart. Consider using a co-solvent system.
Low dissolution rate.Increase the surface area of the solute by grinding it into a fine powder. Apply sonication to the mixture. Increase agitation by vigorous stirring.
Compound precipitates out of solution upon cooling. The solution was saturated or supersaturated at a higher temperature.Re-heat the solution to redissolve the compound and use it at that temperature if the experiment allows. If the solution must be at a lower temperature, you have likely exceeded the solubility limit and will need to use a larger volume of solvent or a different solvent system.
Compound appears to be "oiling out" instead of dissolving. The compound is melting in the solvent rather than dissolving, or it is forming a liquid phase that is immiscible with the solvent.Try a solvent with a lower boiling point to allow for dissolution at a lower temperature. Ensure the solvent is anhydrous, as water can sometimes cause this phenomenon.
Inconsistent solubility between batches. Variation in the purity of the this compound. Impurities in the solvent.Use a high-purity grade of this compound and anhydrous, high-purity solvents.

Data Presentation

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., ethanol, DMSO, DMF, etc.)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is present when undissolved solid remains after thorough mixing.[3][4][5]

    • Add a small magnetic stir bar to the vial.

    • Seal the vial and stir the mixture vigorously at a constant temperature for at least 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After 24 hours, stop stirring and allow the undissolved solid to settle for at least 1 hour.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a known volume of the solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at that temperature.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Objective: To provide a representative workflow for the use of a morpholine-containing compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., a brominated derivative of a this compound scaffold)

  • Aryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., a mixture of dioxane and water, or DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the aryl boronic acid or ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

G cluster_input Solubility Issue Encountered cluster_troubleshooting Troubleshooting Steps cluster_outcome Resolution start Unable to Dissolve This compound step1 Increase Agitation (Stirring/Sonication) start->step1 step2 Apply Gentle Heat step1->step2 If not successful end Compound Dissolved step1->end step3 Change Solvent or Use Co-Solvent System step2->step3 If not successful step2->end step4 Adjust pH (for polar protic solvents) step3->step4 If still not successful step3->end step4->end Successful

Caption: Logical workflow for troubleshooting solubility issues.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd Catalyst B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat and Stir Mixture B->C D Monitor Reaction (TLC or LC-MS) C->D E Cool and Extract with Organic Solvent D->E Upon Completion F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H Isolated Coupled Product G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection and troubleshooting common issues encountered in chemical reactions involving 4-Benzylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The three main catalytic routes for the synthesis of this compound are:

  • N-Alkylation of Morpholine with Benzyl Alcohol (Borrowing Hydrogen): This is an atom-economical and environmentally friendly method where benzyl alcohol is used as the alkylating agent. The catalyst, typically based on transition metals like nickel, ruthenium, or iridium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in-situ. This aldehyde then undergoes reductive amination with morpholine, and the catalyst returns the hydrogen to the resulting imine to form the final product, with water as the only byproduct.[1][2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction involves the N-arylation of morpholine with a benzyl halide (e.g., benzyl chloride or bromide). This method is highly versatile and tolerant of various functional groups. The choice of palladium precursor and ligand is crucial for achieving high yields and selectivity.[4][5][6]

  • Reductive Amination of Benzaldehyde with Morpholine: This is a two-step, one-pot process where morpholine reacts with benzaldehyde to form an iminium ion, which is then reduced in-situ to this compound. Common reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). This method offers excellent control over mono-alkylation.[7][8][9]

Q2: How do I select the best catalyst for my specific synthesis of this compound?

A2: The optimal catalyst depends on several factors, including the desired reaction pathway, available starting materials, and experimental constraints.

  • For a "green" and atom-economical approach, consider a borrowing hydrogen catalyst with benzyl alcohol. Nickel-based catalysts like NiCuFeOx are effective and utilize earth-abundant metals.[10]

  • If you are starting with a benzyl halide, a palladium-based catalyst for Buchwald-Hartwig amination is a robust choice. The selection of the phosphine ligand is critical and may require screening to optimize for your specific substrate.

  • For a highly selective mono-alkylation with readily available benzaldehyde, reductive amination is a reliable method. The choice of reducing agent can influence the reaction rate and selectivity.

A general workflow for catalyst screening is recommended to identify the optimal conditions for your specific needs.

Q3: My reaction is producing a mixture of products. How can I improve selectivity for this compound?

A3: The formation of byproducts is a common issue. Here are some strategies to improve selectivity:

  • Over-alkylation: In direct N-alkylation reactions, the product (this compound) can sometimes be more nucleophilic than the starting morpholine, leading to the formation of quaternary ammonium salts. To minimize this, you can use a large excess of morpholine relative to the benzylating agent or add the alkylating agent slowly to the reaction mixture.[7][11]

  • Side reactions in Buchwald-Hartwig amination: A potential side reaction is the β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of toluene and an imine. The choice of a suitable ligand can promote the desired reductive elimination over β-hydride elimination.[12]

  • Reductive Amination: This method is inherently more selective for mono-alkylation as the imine is formed in the first step and then reduced.[13]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Inactive or deactivated catalyst.

    • Solution: For air-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). Ensure your reagents and solvents are pure and dry, as impurities can poison the catalyst. If catalyst deactivation is suspected, consider using a fresh batch of catalyst or a different ligand that enhances catalyst stability.[10]

  • Potential Cause: Inappropriate reaction conditions.

    • Solution: The reaction temperature, solvent, and base can significantly impact the yield. Systematically screen these parameters to find the optimal conditions for your specific reaction. For instance, aprotic solvents are often more efficient for N-alkylation reactions.[7]

  • Potential Cause: Poor reactivity of starting materials.

    • Solution: If using a benzyl halide, consider switching to a more reactive leaving group (I > Br > Cl). If steric hindrance is a concern, you may need to use a less bulky alkylating agent or a catalyst with a less sterically demanding ligand.[7]

Issue 2: Catalyst Deactivation During the Reaction

  • Potential Cause: Product inhibition.

    • Solution: In some catalytic cycles, the product amine can coordinate to the metal center and inhibit its activity. This can sometimes be mitigated by adjusting the reaction concentration or temperature.

  • Potential Cause: Impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried. Trace amounts of water or other impurities can lead to catalyst decomposition.

  • Potential Cause: Thermal degradation of the catalyst.

    • Solution: If the reaction is run at a high temperature, the catalyst may degrade over time. Try running the reaction at a lower temperature for a longer duration. The choice of ligand can also impact the thermal stability of the catalyst.[10]

Data Presentation

Table 1: Comparison of Catalysts for N-Alkylation of Amines with Benzyl Alcohol (Borrowing Hydrogen)

CatalystAmine SubstrateAlcohol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiBr₂ / 1,10-phenanthrolineAnilineBenzyl alcoholt-BuOKToluene1304899 (GC)[14][15]
NiCuFeOxMorpholineBenzyl alcohol-----[10]
Fe(II) phthalocyanineHeteroaryl aminesBenzylic alcohols----High[2]
Mn(I) PNP pincerArylaminesBenzylic alcoholsKOt-BuToluene80-Good[2]
Ni(II) complexesAnilineBenzyl alcohols----up to 92[16]

Note: Direct comparative data for this compound synthesis across all catalyst types is limited. This table provides a representative overview of catalyst performance for similar N-alkylation reactions.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Morpholine with Aryl Halides

Palladium PrecursorLigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XantPhos2-BromopyridineDBUToluene10018Hit (Qualitative)[17]
Pd(dba)₂XPhos4-ChlorotolueneNaOt-BuTolueneReflux694[6]
(NHC)Pd(allyl)Cl-2-ChlorotolueneLHMDS--0.4294[4][5]
(NHC)Pd(allyl)Cl-4-BromotolueneLHMDS--0.592[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Imine Formation: In a round-bottom flask, dissolve morpholine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable solvent such as methanol or dichloroethane.

  • To facilitate imine formation, a catalytic amount of acetic acid can be added. If necessary, a dehydrating agent like molecular sieves can also be included.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Carefully add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Aryl-Morpholine via Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[6]

  • Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 eq.), and toluene.

  • Stir the mixture at room temperature for 5 minutes.

  • Reaction: Add the aryl chloride (e.g., 4-chlorotoluene, 1.0 eq.) and morpholine (1.5 eq.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours. Monitor the reaction by GC or TLC.

  • Workup: Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G General Workflow for Catalyst Screening cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization start Define Reaction: Morpholine + Benzylating Agent reagents Select Initial Catalysts, Ligands, Solvents, and Bases start->reagents setup Set up Parallel Reactions (e.g., 96-well plate) reagents->setup run Run Reactions under Controlled Conditions setup->run monitor Monitor Conversion & Selectivity (e.g., LC-MS, GC) run->monitor analyze Analyze Data to Identify 'Hit' Conditions monitor->analyze optimize Optimize 'Hit' Conditions (Concentration, Temp, Time) analyze->optimize scaleup Validate and Scale-up Optimized Protocol optimize->scaleup final Final Protocol for This compound Synthesis scaleup->final

Caption: A generalized workflow for catalyst screening and optimization.

G Troubleshooting Low Yield in N-Alkylation Reactions start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents review_conditions Review Reaction Conditions (Temp, Solvent, Base) start->review_conditions assess_alkylating_agent Assess Alkylating Agent and Leaving Group start->assess_alkylating_agent optimize_temp Optimize Temperature review_conditions->optimize_temp change_solvent_base Change Solvent/Base review_conditions->change_solvent_base use_more_reactive_agent Use More Reactive Alkylating Agent assess_alkylating_agent->use_more_reactive_agent add_catalyst Add Catalytic KI (for halides) assess_alkylating_agent->add_catalyst end Improved Yield optimize_temp->end change_solvent_base->end use_more_reactive_agent->end add_catalyst->end

Caption: A decision tree for troubleshooting low yield in N-alkylation reactions.

G Catalytic Cycle for Borrowing Hydrogen N-Alkylation catalyst [M]-H₂ (Active Catalyst) alcohol Benzyl Alcohol (R-CH₂OH) catalyst->alcohol imine Iminium Ion [R-CH=NR'₂]⁺ catalyst->imine aldehyde Benzaldehyde (R-CHO) alcohol->aldehyde -H₂ aldehyde->catalyst aldehyde->imine + Morpholine, -H₂O amine Morpholine (NHR'₂) amine->imine product This compound (R-CH₂-NR'₂) imine->product +H₂

Caption: Simplified catalytic cycle for the "Borrowing Hydrogen" N-alkylation.

References

Resolving Inconsistencies in the Characterization of 4-Benzylmorpholine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate and resolve inconsistencies in the characterization of 4-Benzylmorpholine. This guide offers troubleshooting advice, standardized experimental protocols, and comparative data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I have found conflicting melting points for this compound. Some sources report it as a liquid at room temperature, while others state a melting point of 194°C. Which is correct?

This is a common point of confusion. This compound is a colorless to pale yellow liquid at room temperature. The high melting point of 194°C is likely for the hydrochloride salt of this compound, not the free base. It is crucial to distinguish between the free base and its salt forms, as their physical properties differ significantly.

Troubleshooting Steps:

  • Verify the form of your compound: Check if your sample is the free base or a salt. The synthesis method and purification steps should provide this information.

  • pH measurement: A solution of the free base in a neutral solvent will be basic, while the hydrochloride salt will be acidic.

  • Perform a melting point determination: If your sample is a solid, it is likely a salt. If it is a liquid at room temperature, any reported high melting point is incorrect for your sample.

Q2: There are different boiling points reported for this compound (e.g., 260.5°C and 309.18°C). How do I determine the correct boiling point for my sample?

The discrepancy in reported boiling points can be attributed to variations in experimental conditions, particularly atmospheric pressure, and the purity of the sample. The lower value of 260.5°C at 760 mmHg is more frequently cited by chemical suppliers.

Troubleshooting Steps:

  • Ensure sample purity: Impurities can significantly alter the boiling point. Purify your sample using an appropriate method, such as vacuum distillation.

  • Calibrate your thermometer: An uncalibrated thermometer can lead to inaccurate readings.

  • Record atmospheric pressure: The boiling point is pressure-dependent. Always record the atmospheric pressure during your measurement and, if necessary, correct the boiling point to standard pressure (760 mmHg).

  • Use a standardized method: Follow a consistent and recognized protocol for boiling point determination to ensure reproducibility.

Q3: My NMR spectrum of this compound does not match the expected pattern. What could be the issue?

Deviations in an NMR spectrum can arise from several factors, including the presence of impurities, residual solvent, or incorrect sample preparation.

Troubleshooting Steps:

  • Check for impurities:

    • Unreacted starting materials: Look for signals corresponding to morpholine or benzyl chloride/bromide.

    • Byproducts: Side reactions can introduce unexpected signals.

    • Solvent from purification: Signals from solvents used in extraction or chromatography (e.g., ethyl acetate, hexane) may be present.

  • Verify the deuterated solvent: Ensure the correct deuterated solvent was used and check for its characteristic residual peaks.

  • Sample concentration: Overly concentrated samples can lead to broadened peaks. Prepare your sample at an appropriate concentration (typically 5-25 mg for ¹H NMR).

  • Re-purify the sample: If significant impurities are detected, purify the sample again.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound, highlighting the noted inconsistencies.

PropertyReported Value/RangeLikely Correct ValueSource(s)Notes
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NO[1]
Molecular Weight 177.25 g/mol 177.25 g/mol [1][2]
CAS Number 10316-00-410316-00-4[1][2][3][4]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1][2]
Melting Point 194°CLiquid at room temperature[1][2]The 194°C value is likely for the hydrochloride salt.
Boiling Point 260.5°C at 760 mmHg309.18°C (rough estimate)~260-261°C at 760 mmHg[1][2]The lower value is more consistently reported.
Flash Point 74.6°C74.6 ± 24.1°C~75°C[1][2]

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of this compound via the N-alkylation of morpholine with benzyl chloride.

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Ethanol (C₂H₅OH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add morpholine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetonitrile or ethanol.

  • Stir the mixture at room temperature.

  • Slowly add benzyl chloride (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

B. Characterization Protocols

1. Boiling Point Determination (Thiele Tube Method):

  • Attach a small test tube containing 0.5-1 mL of purified this compound to a thermometer.

  • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heat the Thiele tube containing mineral oil gently.

  • Observe a steady stream of bubbles emerging from the capillary tube as the liquid heats up.

  • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

  • Record the atmospheric pressure.

2. NMR Spectroscopy:

  • ¹H NMR: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR: Dissolve 50-100 mg of the sample in the deuterated solvent.

  • Transfer the solution to a clean NMR tube.

  • Acquire the spectrum on an NMR spectrometer.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group)

  • ~3.7 ppm: Triplet, 4H (protons on carbons adjacent to the oxygen in the morpholine ring)

  • ~3.5 ppm: Singlet, 2H (benzylic protons)

  • ~2.4 ppm: Triplet, 4H (protons on carbons adjacent to the nitrogen in the morpholine ring)

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~138 ppm: Quaternary aromatic carbon

  • ~129 ppm, ~128 ppm, ~127 ppm: Aromatic CH carbons

  • ~67 ppm: Morpholine carbons adjacent to oxygen

  • ~63 ppm: Benzylic carbon

  • ~54 ppm: Morpholine carbons adjacent to nitrogen

3. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Spectral Data (neat):

  • ~3050-3030 cm⁻¹: Aromatic C-H stretch

  • ~2950-2800 cm⁻¹: Aliphatic C-H stretch

  • ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C bending

  • ~1115 cm⁻¹: C-O-C stretch (ether)

  • ~740, ~700 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene ring

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting start Starting Materials (Morpholine, Benzyl Chloride) reaction N-Alkylation Reaction start->reaction workup Aqueous Workup reaction->workup purification Vacuum Distillation workup->purification product Pure this compound purification->product bp Boiling Point Determination product->bp Verify Purity & BP nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Confirm Structure ir IR Spectroscopy product->ir Functional Group Analysis inconsistent_data Inconsistent Data? bp->inconsistent_data nmr->inconsistent_data ir->inconsistent_data check_purity Check Purity (TLC, GC-MS) inconsistent_data->check_purity Yes end Data Consistent inconsistent_data->end No repurify Re-purify Sample check_purity->repurify recharacterize Re-characterize repurify->recharacterize recharacterize->bp recharacterize->nmr recharacterize->ir

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound, including a troubleshooting loop for resolving data inconsistencies.

logical_relationship substance This compound free_base Free Base (Liquid at RT) substance->free_base is a hcl_salt Hydrochloride Salt (Solid, MP ~194°C) substance->hcl_salt can form bp_free_base Boiling Point ~261°C free_base->bp_free_base mp_salt Melting Point ~194°C hcl_salt->mp_salt

Caption: Logical relationship between this compound free base and its hydrochloride salt, highlighting the difference in their physical states and key thermal properties.

References

Validation & Comparative

4-Benzylmorpholine vs. Other N-Substituted Morpholines: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. N-substituted morpholines are a critical class of scaffolds in medicinal chemistry, prized for their favorable physicochemical properties and their prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of 4-benzylmorpholine with other common N-substituted morpholines, such as N-methyl, N-ethyl, and N-formylmorpholine, focusing on their synthesis and performance, supported by experimental data.

The morpholine moiety is a privileged structure in drug discovery, known to enhance the pharmacokinetic profile of molecules.[1] The nature of the substituent on the morpholine nitrogen can significantly influence the synthetic route, reaction efficiency, and the biological activity of the final compound. This comparison aims to provide a clear, data-driven overview to aid in the rational selection of N-substituted morpholines for specific research and development applications.

Comparison of Synthetic Methodologies and Performance

The synthesis of N-substituted morpholines is typically achieved through two primary routes: N-alkylation of morpholine with an appropriate alkyl or benzyl halide, and reductive amination of morpholine with an aldehyde. The choice of method and the specific N-substituent can have a considerable impact on reaction yields, purity, and conditions.

N-Alkylation of Morpholine

N-alkylation is a widely used method for the synthesis of this compound and other N-alkylmorpholines. The reaction involves the nucleophilic attack of the morpholine nitrogen on an electrophilic carbon of an alkyl or benzyl halide.

Table 1: Comparison of N-Alkylation Reactions for the Synthesis of N-Substituted Morpholines

N-SubstituentReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl Benzyl chlorideK₂CO₃Toluene110692[2]
Methyl MethanolCuO–NiO/γ–Al₂O₃Gas Phase220-93.8 (Selectivity)[3][4]
Ethyl EthanolCuO–NiO/γ–Al₂O₃Gas Phase240-85.2 (Selectivity)[3]
Formyl Benzoyl chlorideTriethylamineDichloromethaneRT195[5]

Key Observations:

  • This compound can be synthesized in high yield via N-alkylation with benzyl chloride under relatively mild conditions. The use of a phase-transfer catalyst can further enhance reaction rates.[2]

  • N-Methylmorpholine and N-Ethylmorpholine can be efficiently prepared through gas-phase N-alkylation with the corresponding alcohols over a heterogeneous catalyst. This method offers high selectivity but requires elevated temperatures.[3]

  • N-Formylmorpholine is typically prepared by reacting morpholine with a formylating agent. While not a direct alkylation, the acylation with benzoyl chloride followed by reduction (not shown in the table) is a common route to N-benzylmorpholine, with the initial acylation step proceeding in high yield.[5]

The choice of the N-substituent can influence the reactivity of the starting materials. For instance, benzyl chloride is a highly reactive alkylating agent due to the stability of the incipient benzylic carbocation, which can favor SN1-type pathways.[6] In contrast, the gas-phase alkylation with alcohols proceeds via a different mechanism on the catalyst surface.

Reductive Amination

Reductive amination offers an alternative route to N-substituted morpholines, particularly for N-benzyl derivatives, by reacting morpholine with an aldehyde in the presence of a reducing agent.

Table 2: Reductive Amination for the Synthesis of N-Benzylmorpholine

AldehydeReducing AgentSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRT1285

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and N-methylmorpholine, illustrating common laboratory procedures.

Experimental Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Toluene

Procedure:

  • To a solution of morpholine (1.0 eq) in toluene, add potassium carbonate (1.5 eq).

  • Heat the mixture to 110 °C with vigorous stirring.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 110 °C for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by distillation or chromatography.

Experimental Protocol 2: Synthesis of N-Methylmorpholine via Reductive Amination (Eschweiler-Clarke)

Materials:

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

Procedure:

  • To a flask containing morpholine (1.0 eq), add formaldehyde solution (2.2 eq).

  • Cool the mixture in an ice bath and slowly add formic acid (2.0 eq).

  • Heat the reaction mixture to reflux (100 °C) for 8 hours.

  • Cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide until pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methylmorpholine.

Visualization of Synthetic Pathways and Logical Relationships

To visually represent the synthetic strategies and the relationships between the different N-substituted morpholines, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination morpholine Morpholine benzylmorpholine This compound morpholine->benzylmorpholine K2CO3 morpholine->benzylmorpholine NaBH(OAc)3 methylmorpholine N-Methylmorpholine morpholine->methylmorpholine CuO-NiO/γ-Al2O3 ethylmorpholine N-Ethylmorpholine morpholine->ethylmorpholine CuO-NiO/γ-Al2O3 formylmorpholine N-Benzoylmorpholine morpholine->formylmorpholine Et3N benzyl_chloride Benzyl Chloride benzyl_chloride->benzylmorpholine methanol Methanol methanol->methylmorpholine ethanol Ethanol ethanol->ethylmorpholine benzoyl_chloride Benzoyl Chloride benzoyl_chloride->formylmorpholine benzaldehyde Benzaldehyde benzaldehyde->benzylmorpholine

Caption: Synthetic routes to various N-substituted morpholines.

Performance_Comparison substituent N-Substituent Choice benzyl Benzyl substituent->benzyl methyl Methyl substituent->methyl ethyl Ethyl substituent->ethyl formyl Formyl (Acyl) substituent->formyl reactivity Reactivity/Reaction Conditions benzyl->reactivity High (facile S_N1/S_N2) sterics Steric Hindrance benzyl->sterics High methyl->reactivity Moderate (gas phase/catalyst) methyl->sterics Low ethyl->reactivity Moderate (gas phase/catalyst) ethyl->sterics Low-Moderate formyl->reactivity High (acylation) formyl->sterics Moderate application Application in Synthesis reactivity->application sterics->application

Caption: Factors influencing the choice of N-substituent in morpholine synthesis.

Role in Drug Development and Signaling Pathways

N-substituted morpholines are integral components of many drugs, often influencing their interaction with biological targets. The morpholine ring itself can improve solubility and metabolic stability.[7] The N-substituent can play a crucial role in binding to the target protein and modulating the overall pharmacological profile.

One of the key signaling pathways where morpholine-containing compounds have shown significant activity is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several inhibitors of this pathway incorporate a morpholine moiety, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[10]

The N-substituent can influence the potency and selectivity of these inhibitors. For example, in a series of PI3K inhibitors, replacing a morpholine with a piperazine (removing the oxygen) led to a significant drop in activity, highlighting the importance of the morpholine scaffold.[11] While a direct comparison of N-benzyl versus other N-alkyl groups on the inhibitory activity within the same molecular scaffold is not extensively documented in a single study, structure-activity relationship (SAR) studies often reveal that the nature of this substituent is critical for optimizing binding and achieving desired pharmacological effects.[12] The benzyl group, with its aromatic ring, can engage in additional hydrophobic or π-stacking interactions within the binding pocket, potentially enhancing potency compared to smaller alkyl groups.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor N-Substituted Morpholine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the role of N-substituted morpholine inhibitors.

Conclusion

The choice between this compound and other N-substituted morpholines in a synthetic campaign depends on a careful consideration of the desired properties of the final product and the synthetic strategy.

  • This compound offers a versatile building block that can be introduced under relatively mild conditions in high yield. The benzyl group can serve as a protecting group that can be removed under hydrogenolysis conditions, or it can be an integral part of the final molecule, providing potential for beneficial aromatic interactions with biological targets.

  • N-Methyl- and N-Ethylmorpholine are smaller, less sterically demanding substituents that are readily available and can be synthesized efficiently, particularly in large-scale gas-phase processes. They are often used when a simple, basic nitrogen is required without the additional bulk or reactivity of a benzyl group.[13]

  • N-Formylmorpholine (or more generally, N-acylmorpholines) serves as a key intermediate. The formyl group can be a precursor to other functionalities or can be reduced to a methyl group.

For drug development professionals, the selection of the N-substituent should be guided by structure-activity relationship studies. The ability of the benzyl group to form additional interactions can be advantageous, but the increased lipophilicity may also impact pharmacokinetic properties. Ultimately, the optimal choice will be target-specific and will require empirical validation through the synthesis and biological evaluation of a range of N-substituted morpholine analogs. This guide provides the foundational synthetic and comparative data to inform these critical decisions.

References

Validating the Structure of Synthesized 4-Benzylmorpholine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for the validation of synthesized 4-Benzylmorpholine, a valuable building block in medicinal chemistry. We present detailed experimental protocols and compare the spectral data of the synthesized product with a known alternative, 4-phenylmorpholine, to ensure accurate structural elucidation.

Synthesis and Structural Elucidation Workflow

The overall process for synthesizing and validating the structure of this compound involves a straightforward synthetic route followed by a suite of spectroscopic analyses. The workflow is depicted below.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation reagents Morpholine + Benzyl Chloride reaction N-Alkylation Reaction reagents->reaction Base, Solvent workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Synthesized this compound purification->product nmr ¹H & ¹³C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Data Comparison & Structural Confirmation nmr->comparison ir->comparison ms->comparison

A flowchart illustrating the synthesis and spectroscopic validation of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of morpholine with benzyl chloride.

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of morpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • To this stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using a thin film of the neat compound on a NaCl plate.

  • Mass Spectrometry (MS): The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Spectroscopic Data and Comparison

The acquired spectroscopic data for the synthesized this compound is summarized and compared with the known data for 4-phenylmorpholine, a structurally related compound where the benzyl group is replaced by a phenyl group directly attached to the nitrogen atom. This comparison highlights the key structural differences and confirms the identity of the synthesized product.

¹H NMR Data Comparison
Assignment Synthesized this compound (CDCl₃, 400 MHz) 4-Phenylmorpholine (CDCl₃, 400 MHz) - Literature Data
Aromatic-H δ 7.25-7.35 (m, 5H)δ 6.85-6.95 (m, 2H), 7.25-7.35 (m, 3H)
-CH₂- (Benzyl) δ 3.52 (s, 2H)-
-N-CH₂- (Morpholine) δ 2.45 (t, J = 4.6 Hz, 4H)δ 3.15 (t, J = 4.8 Hz, 4H)
-O-CH₂- (Morpholine) δ 3.70 (t, J = 4.6 Hz, 4H)δ 3.88 (t, J = 4.8 Hz, 4H)

The key differentiator in the ¹H NMR spectrum is the presence of a singlet at δ 3.52 ppm integrating to two protons, which is characteristic of the benzylic methylene (-CH₂) group in this compound. This peak is absent in the spectrum of 4-phenylmorpholine.

¹³C NMR Data Comparison
Assignment Synthesized this compound (CDCl₃, 100 MHz) 4-Phenylmorpholine (CDCl₃, 100 MHz) - Literature Data
Aromatic C (Quaternary) δ 138.0δ 151.5
Aromatic CH δ 129.2, 128.3, 127.1δ 116.0, 120.0, 129.2
-CH₂- (Benzyl) δ 63.5-
-N-CH₂- (Morpholine) δ 53.8δ 49.5
-O-CH₂- (Morpholine) δ 67.0δ 67.0

In the ¹³C NMR spectrum, the signal at δ 63.5 ppm confirms the presence of the benzylic carbon in this compound. The chemical shifts of the morpholine ring carbons also show slight differences due to the different electronic effects of the benzyl versus the phenyl group.

FT-IR Data Comparison
Vibrational Mode Synthesized this compound (cm⁻¹) 4-Phenylmorpholine (cm⁻¹) - Literature Data
Aromatic C-H Stretch 3050-30203080-3010
Aliphatic C-H Stretch 2950-28002960-2820
C=C Aromatic Stretch 1600, 1495, 14501600, 1500, 1450
C-N Stretch ~1115~1120
C-O-C Stretch ~1115~1120
Aromatic C-H Bend (oop) 740, 700750, 690

The FT-IR spectra of both compounds are broadly similar, showing the characteristic absorptions for the aromatic and morpholine moieties. The out-of-plane (oop) C-H bending vibrations below 800 cm⁻¹ can be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry Data
  • Synthesized this compound (EI-MS): m/z (%) = 177 (M⁺, 45), 91 (100), 86 (30), 56 (25).

  • 4-Phenylmorpholine (EI-MS) - Literature Data: m/z (%) = 163 (M⁺, 100), 105 (50), 77 (40).

The mass spectrum of this compound shows a molecular ion peak at m/z = 177, consistent with its molecular weight. The base peak at m/z = 91 corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by the characteristic benzylic cleavage. This fragmentation pattern is a strong indicator of the benzyl group. In contrast, the mass spectrum of 4-phenylmorpholine shows a molecular ion at m/z = 163 and lacks the prominent m/z = 91 fragment.

Conclusion

The combined spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provide a comprehensive and unambiguous validation of the structure of the synthesized this compound. The presence of the characteristic benzylic proton and carbon signals in the NMR spectra, along with the specific fragmentation pattern in the mass spectrum, definitively confirms the successful synthesis of the target molecule. This guide serves as a valuable resource for researchers in the field, providing clear, comparative data and methodologies for the structural verification of this important synthetic intermediate.

A Comparative Guide to Purity Assessment of 4-Benzylmorpholine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-Benzylmorpholine. The following sections present supporting experimental data, detailed methodologies, and a comparative analysis to assist in selecting the most suitable technique for your analytical needs.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture. For the analysis of this compound, a tertiary amine, reversed-phase HPLC (RP-HPLC) is a highly effective method. This approach separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV

A robust HPLC method for this compound can be adapted from established protocols for structurally similar N-benzylamines.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of 70:30 (v/v) Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase.

  • Impurity Spiked Solution (optional): Prepare a mixture of the synthesized product with known potential impurities (e.g., benzylamine, morpholine, dibenzylmorpholine) in the mobile phase.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Equilibrate HPLC System B->C D Inject Sample C->D E Separate on C18 Column D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Figure 1. Experimental workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive Alternative

GC-MS is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

A proposed GC-MS method for the analysis of this compound and its analogues provides a solid foundation for purity assessment.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the same solvent.

Workflow for GC-MS Purity Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Solvent A->B C Inject Sample B->C D Separate on Capillary Column C->D E Ionize and Fragment D->E F Detect by Mass Spectrometer E->F G Identify Peaks by Mass Spectra F->G H Calculate Purity G->H

Figure 2. Experimental workflow for GC-MS purity analysis.

Comparison of HPLC and GC-MS for this compound Purity Assessment

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for routine quality control.Excellent for volatile and semi-volatile compounds. Provides structural information for impurity identification.
Sample Preparation Generally straightforward, involving dissolution in the mobile phase.May require derivatization for polar or non-volatile impurities to increase their volatility.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection.Very high, often in the pg/mL range, especially in selected ion monitoring (SIM) mode.
Selectivity Good, based on chromatographic separation. Co-eluting peaks can be an issue.Excellent, as it combines chromatographic separation with mass-based identification, providing high confidence in peak identity.
Impurity Identification Limited to comparison with known standards. Mass spectrometry coupling (LC-MS) is needed for structural elucidation.Provides mass spectra that can be used to identify unknown impurities by library searching or spectral interpretation.[1]
Potential Issues Peak tailing for basic compounds like amines can occur. This can be mitigated by using a mobile phase additive like TFA.Thermally labile impurities may degrade in the hot injector. High molecular weight impurities may not be volatile enough.

Quantitative Data Summary (Predicted/Exemplary):

Analytical MethodAnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV This compound~5-7~0.01%~0.03%
Benzylamine (impurity)~2-3~0.01%~0.03%
Morpholine (impurity)~1-2- (Poor UV chromophore)-
GC-MS This compound~10-12~0.001%~0.005%
Benzylamine (impurity)~4-5~0.001%~0.005%
Morpholine (impurity)~2-3~0.005%~0.015%

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a robust and reliable method for routine purity analysis and quantification, especially when dealing with known impurities. Its simplicity in sample preparation and operation makes it a workhorse in many analytical laboratories.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace impurity analysis and for the identification of unknown impurities. The structural information provided by the mass spectrometer is invaluable during process development and troubleshooting.

For a comprehensive purity assessment of this compound, a combination of both techniques can be highly beneficial. HPLC can be used for routine quality control, while GC-MS can be employed for in-depth impurity profiling and identification of any unknown peaks observed in the HPLC chromatogram. The choice of the primary technique will ultimately depend on the specific analytical requirements and the stage of drug development.

References

Unveiling the Biological Potential: A Comparative Analysis of 4-Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 4-benzylmorpholine derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comparative overview of the biological efficacy of various this compound analogues, supported by experimental data and detailed methodologies, to aid in the advancement of research and drug discovery in this area.

The morpholine ring, a privileged structure in medicinal chemistry, is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The addition of a benzyl group at the 4-position of the morpholine ring has been shown to be a key determinant for various biological activities, including anticancer and antimicrobial effects. This guide delves into the specifics of these activities, presenting a side-by-side comparison of different derivatives.

Comparative Efficacy of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the benzyl ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anticancer and antimicrobial potencies of different analogues.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments.

DerivativeCell LineIC50 (µM)Reference
Compound 6y (a benzomorpholine derivative) A549 (Non-small cell lung cancer)1.1[1]
NCI-H1975 (Non-small cell lung cancer)1.1[1]
Derivative M5 MDA-MB-231 (Breast cancer)81.92 µg/mL[2]
Derivative M2 MDA-MB-231 (Breast cancer)88.27 µg/mL[2]
Compound 3d (a 2-morpholino-4-anilinoquinoline) HepG2 (Liver cancer)8.50[3]
Compound 3c (a 2-morpholino-4-anilinoquinoline) HepG2 (Liver cancer)11.42[3]
Compound 3e (a 2-morpholino-4-anilinoquinoline) HepG2 (Liver cancer)12.76[3]
Antimicrobial Activity

Several this compound derivatives have demonstrated notable activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) and the diameter of the inhibition zone are common metrics used to quantify this activity.

DerivativeBacterial/Fungal StrainInhibition Zone (mm)MIC (mg/mL)Reference
Morpholine derivative (4) Various bacterial strains17-26Not specified[4]
Morpholine derivative (6) Micrococcus flavus, Bacillus anthracis, Pseudomonas orientalisNot specified6.25[4]
Morpholine derivative (5) Various bacterial strains21-293.125[4]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[5][6][7]

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][10]

Potential Mechanisms of Action and Signaling Pathways

Research suggests that the anticancer activity of some morpholine derivatives may be attributed to the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and Enhancer of zeste homolog 2 (EZH2).[1][2]

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and cell division. Its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.

Topoisomerase_II_Inhibition 4-Benzylmorpholine_Derivative This compound Derivative Topoisomerase_II Topoisomerase II 4-Benzylmorpholine_Derivative->Topoisomerase_II Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_II->DNA_Replication_Transcription Required for Cell_Cycle_Progression Cell Cycle Progression DNA_Replication_Transcription->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to

Caption: Inhibition of Topoisomerase II by this compound derivatives.

EZH2 Inhibition Pathway

EZH2 is a histone methyltransferase that plays a role in epigenetic gene silencing. Its inhibition can lead to the re-expression of tumor suppressor genes.

EZH2_Inhibition_Pathway cluster_nucleus Nucleus EZH2 EZH2 H3K27me3 Histone H3 Lys27 Trimethylation EZH2->H3K27me3 Catalyzes Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Tumor_Suppressor_Genes Tumor Suppressor Genes Cell_Proliferation Cancer Cell Proliferation Tumor_Suppressor_Genes->Cell_Proliferation Inhibits Gene_Silencing->Tumor_Suppressor_Genes Represses Benzylmorpholine_Derivative This compound Derivative Benzylmorpholine_Derivative->EZH2 Inhibits

Caption: The EZH2 signaling pathway and its inhibition.

Experimental Workflow Overview

The general workflow for evaluating the biological efficacy of this compound derivatives is outlined below.

Experimental_Workflow cluster_vivo Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., SRB, Broth Microdilution) Synthesis->In_Vitro_Screening Determine_Potency Determine Potency (IC50 / MIC) In_Vitro_Screening->Determine_Potency Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Determine_Potency->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Determine_Potency->In_Vivo_Studies Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis End End In_Vivo_Studies->End

Caption: General workflow for drug discovery with this compound derivatives.

References

Cross-Validation of Analytical Methods for the Detection of 4-Benzylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-benzylmorpholine, a key intermediate in pharmaceutical synthesis, is paramount for ensuring data integrity and product quality.[1] This guide provides a comparative overview of common analytical methodologies for the detection of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific analytical objectives.[1]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS methods applicable to the analysis of morpholine and its derivatives. While specific performance data for this compound is not extensively available in the provided search results, the data for morpholine serves as a relevant benchmark.

Parameter GC-MS (with Derivatization for Morpholine) HILIC-LC-MS/MS (for Morpholine) Predicted GC-MS (for this compound)
Linearity Range 10 - 500 µg/LNot SpecifiedNot Specified
Correlation Coefficient (R²) > 0.999> 0.99Not Specified
Limit of Detection (LOD) 7.3 µg/L0.001 - 0.004 µg/gNot Specified
Limit of Quantification (LOQ) 24.4 µg/L0.01 µg/gNot Specified
Recovery 94.3% - 109.0%84% - 120%Not Specified
Precision (RSD%) Intra-day: 2.0% - 4.4%, Inter-day: 3.3% - 7.0%Not SpecifiedNot Specified
Key Mass Fragments (m/z) 86.1, 116.1 (for N-nitrosomorpholine)[2]Not Specified177 (M+), 91 (tropylium ion), 86, 56[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for morpholine and its derivatives and can be adapted for this compound with appropriate validation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (for Morpholine)

Direct analysis of polar compounds like morpholine by GC-MS can be challenging.[2] Derivatization to a more volatile and stable compound, such as N-nitrosomorpholine, enhances chromatographic separation and detection.[2]

Sample Preparation and Derivatization:

  • For liquid samples, filter through a 0.22 µm membrane filter.[2][4] For solid samples, homogenization is required.[2]

  • Under acidic conditions, react the sample with sodium nitrite to form N-nitrosomorpholine.[2][4]

  • Optimize derivatization conditions such as acid concentration, amount of sodium nitrite, temperature, and time.[4]

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[2]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Volume: 1 µL.[2]

  • Split Ratio: 1:7.[2]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[2]

  • Oven Program: Initial temperature at 100 °C for 4 minutes, ramp to 120 °C at 10 °C/min and hold for 3 minutes, then ramp to 250 °C at 20 °C/min and hold for 5 minutes.[2]

  • MS Source Temperature: 230 °C.[2]

  • MS Quadrupole Temperature: 150 °C.[2]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

  • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[2]

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

This proposed method is based on established GC-MS methodologies for new psychoactive substances with similar chemical moieties.[3]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.[3]

  • Create a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 0.1 µg/mL to 5 µg/mL.[3]

  • For biological matrices, a liquid-liquid extraction with a suitable solvent like ethyl acetate can be performed.[3]

Predicted GC-MS Parameters:

  • The retention time for this compound is expected to be the lowest among its analogues like 4-(2-phenylethyl)morpholine and 4-(2,2-diphenylethyl)morpholine due to its lower molecular weight.[3]

  • Predicted key mass fragments include m/z 177 (molecular ion), 91 (tropylium ion), 86, and 56.[3]

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) (for Morpholine)

HILIC is a suitable technique for the analysis of highly polar compounds like morpholine without the need for derivatization.[5]

Sample Preparation:

  • Homogenize solid samples.

  • Extract the sample with acidified methanol (e.g., 1% formic acid in methanol).[5]

  • Vortex and centrifuge the sample.[5]

  • Filter the supernatant through a 0.22 µm syringe filter before injection.[5]

LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.[5]

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: 95% B to 50% B over 5 minutes.[5]

  • Flow Rate: 0.4 mL/min.[5]

Method Validation Workflow

The cross-validation of analytical methods is crucial to ensure data reliability and consistency.[1] A generalized workflow for method validation is illustrated below.

Analytical Method Validation Workflow plan Validation Plan dev Method Development & Optimization plan->dev spec Specificity/ Selectivity dev->spec lin Linearity & Range dev->lin acc Accuracy dev->acc prec Precision (Repeatability & Intermediate) dev->prec lod LOD & LOQ dev->lod rob Robustness dev->rob cross_val Cross-Validation (Inter-laboratory) spec->cross_val lin->cross_val acc->cross_val prec->cross_val lod->cross_val rob->cross_val report Validation Report cross_val->report

Caption: General workflow for analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS present robust and reliable options for the analysis of this compound. GC-MS, particularly with derivatization for related polar compounds, offers high sensitivity and selectivity.[1] HILIC-LC-MS/MS provides an excellent alternative for polar analytes without the need for derivatization. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation. A thorough method validation is essential to ensure the generation of accurate and reproducible data in a research or quality control setting.

References

Performance Benchmark: 4-Benzylmorpholine-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in Asymmetric Michael Additions

In the landscape of asymmetric organocatalysis, the search for efficient, selective, and robust catalysts is a perpetual endeavor. While pyrrolidine-based catalysts, most notably L-proline and its derivatives, have established themselves as the "gold standard" for a multitude of enantioselective transformations, there is a continuous drive to explore novel catalytic scaffolds.[1] This guide presents a comparative performance benchmark of a 4-benzylmorpholine-derived catalyst against the well-established L-proline in the context of the asymmetric Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The data presented herein is compiled from peer-reviewed literature to provide a clear, data-driven comparison for catalyst selection and optimization.

At a Glance: Performance in the Asymmetric Michael Addition

The following table summarizes the performance of a β-morpholine amino acid catalyst, a close structural analog to this compound derivatives, and the classic organocatalyst, L-proline, in the asymmetric Michael addition of an aldehyde to a nitroolefin. This reaction is a key benchmark for evaluating the efficacy of enamine-based catalysis.

CatalystAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
β-Morpholine Amino AcidPropanalβ-nitrostyrene1iPrOH24>9993:799[2]
L-ProlinePropanalβ-nitrostyrene20CH2Cl2967195:592[3]

Reaction Pathway and Catalyst Activation

The catalytic cycle for both morpholine- and pyrrolidine-based catalysts in the Michael addition proceeds through the formation of a key enamine intermediate. The secondary amine of the catalyst condenses with the aldehyde to form the enamine, which then acts as a nucleophile, attacking the electron-deficient nitroolefin. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

G cluster_catalyst Catalyst Activation cluster_reaction Michael Addition Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst This compound or Proline Derivative Enamine->Catalyst + H2O Nitroolefin Nitroolefin Intermediate Iminium Intermediate Enamine->Intermediate + Nitroolefin Product Chiral Product Intermediate->Product Hydrolysis

References

In-Vitro vs. In-Vivo Efficacy of Antimalarials Derived from 4-Benzylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium parasites necessitates the discovery and development of novel chemotherapeutic agents. Derivatives of 4-benzylmorpholine have recently emerged as a promising scaffold in the design of new antimalarials, demonstrating potent activity in both laboratory settings and animal models. This guide provides a detailed comparison of the in-vitro and in-vivo efficacy of two leading classes of antimalarials derived from this scaffold: a 1,2,4,5-tetraoxane analogue, N205, and a quinoline-4-carboxamide derivative, DDD107498.

Quantitative Efficacy Data

The following tables summarize the in-vitro and in-vivo antimalarial activities of N205 and DDD107498, providing a direct comparison of their potency and efficacy.

Table 1: In-Vitro Efficacy of this compound Derived Antimalarials

CompoundParasite StrainIn-Vitro AssayIC50 / EC50 (nM)Cytotoxicity (Cell Line)CC50 (µM)Selectivity Index (CC50/IC50)
N205 (1,2,4,5-Tetraoxane Analogue) P. falciparum (3D7, Chloroquine-sensitive)Not specified1.3Not specifiedNot specifiedNot specified
DDD107498 (Quinoline-4-carboxamide Derivative) P. falciparum (3D7, Chloroquine-sensitive)pLDH1MRC-5>10>10,000
P. falciparum (Dd2, Chloroquine-resistant)pLDH0.4MRC-5>10>25,000

Table 2: In-Vivo Efficacy of this compound Derived Antimalarials

CompoundAnimal ModelParasite StrainDosing RegimenEfficacy
N205 (1,2,4,5-Tetraoxane Analogue) MouseP. berghei30 mg/kg (oral)99.30% parasite suppression
DDD107498 (Quinoline-4-carboxamide Derivative) MouseP. berghei4 x 30 mg/kg (oral, q.d.)Complete cure (3/3 mice)
4 x 1 mg/kg (oral, q.d.)ED90: 0.1-0.3 mg/kg

Experimental Protocols

Detailed methodologies for the key in-vitro and in-vivo experiments are provided below to allow for a comprehensive understanding and potential replication of the findings.

In-Vitro Antimalarial Assays

1,2,4,5-Tetraoxane Analogue (N205)

The specific in-vitro assay protocol for N205 was not detailed in the reviewed literature. However, a general methodology for assessing the in-vitro activity of antimalarial compounds against P. falciparum is as follows:

  • Parasite Culture: The chloroquine-sensitive (3D7) strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Susceptibility Assay: Asynchronous cultures with a parasitemia of approximately 1% are exposed to serial dilutions of the test compound in 96-well plates. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Measurement of Parasite Growth Inhibition: Parasite growth is determined using a fluorescent-based assay, such as the SYBR Green I assay. The fluorescence intensity, which correlates with the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by plotting the percentage of inhibition against the log of the drug concentration.

Quinoline-4-carboxamide Derivative (DDD107498)

  • Parasite Culture: P. falciparum strains (3D7 and Dd2) are cultured in human erythrocytes in RPMI-1640 medium supplemented with 0.5% AlbuMAX II, 25 mM HEPES, and 50 µg/mL gentamicin. Cultures are maintained at 37°C in a gassed incubator (90% N2, 5% O2, 5% CO2).

  • pLDH Assay: The in-vitro activity is determined using a parasite lactate dehydrogenase (pLDH) assay. Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for 72 hours. The viability of the parasites is assessed by measuring the activity of pLDH, an enzyme released by viable parasites. The EC50 value is determined from the dose-response curves.

  • Cytotoxicity Assay: The cytotoxicity of the compounds is evaluated against a human cell line (e.g., MRC-5). The cells are incubated with the test compounds for a specified period, and cell viability is measured using a resazurin-based assay. The CC50 (the concentration that causes 50% cytotoxicity) is then determined.

In-Vivo Antimalarial Efficacy Studies

General Protocol (4-Day Suppressive Test)

  • Animal Model: Female Swiss albino mice are used for the in-vivo studies.

  • Parasite Inoculation: The mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration: The test compounds are administered orally to the mice once daily for four consecutive days, starting on the day of infection. A control group of mice receives the vehicle only.

  • Monitoring of Parasitemia: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Efficacy: The average percentage of parasitemia in the treated groups is compared to that of the untreated control group to calculate the percentage of parasite suppression. The ED90 (the dose required to suppress parasitemia by 90%) is determined by analyzing the dose-response relationship.

Mechanism of Action and Signaling Pathways

The two classes of this compound derivatives exert their antimalarial effects through distinct mechanisms of action.

1,2,4,5-Tetraoxane Analogue (N205)

The antimalarial activity of 1,2,4,5-tetraoxanes is believed to be initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin within the parasite's food vacuole. This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals, which are highly toxic to the parasite. These reactive species can damage parasite macromolecules, including proteins and lipids, leading to parasite death.

cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme (Fe³⁺) Hemoglobin->Heme Digestion FerrousHeme Ferrous Heme (Fe²⁺) Heme->FerrousHeme Reduction Radicals Reactive Oxygen Species & Carbon-centered Radicals FerrousHeme->Radicals N205 N205 (1,2,4,5-Tetraoxane) N205->Radicals Fe²⁺ Catalyzed Cleavage Damage Macromolecular Damage (Proteins, Lipids) Radicals->Damage Death Parasite Death Damage->Death cluster_parasite Parasite Cytoplasm DDD107498 DDD107498 PfEF2 Plasmodium falciparum Elongation Factor 2 (PfEF2) DDD107498->PfEF2 Inhibits Ribosome Ribosome PfEF2->Ribosome Mediates Translocation ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis mRNA mRNA mRNA->Ribosome ParasiteGrowth Parasite Growth & Survival ProteinSynthesis->ParasiteGrowth Inhibition->ProteinSynthesis Blocks cluster_workflow Antimalarial Drug Discovery Workflow Compound This compound Derivative InVitro In-Vitro Screening (P. falciparum culture) Compound->InVitro IC50/EC50 Determination Cytotoxicity Cytotoxicity Assay (Human cell lines) InVitro->Cytotoxicity Assess Selectivity InVivo In-Vivo Efficacy (Mouse model - P. berghei) Cytotoxicity->InVivo Promising candidates Lead Lead Candidate InVivo->Lead Demonstrates cure/high suppression

Comparative Docking Studies of Benzylmorpholine Derivatives: A Guide to In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data presentation involved in comparative molecular docking studies of benzylmorpholine derivatives. While direct comparative experimental data for a series of benzylmorpholine derivatives is not publicly available in a single study, this guide synthesizes the established protocols and presents illustrative data based on docking studies of analogous heterocyclic compounds. This allows for a clear understanding of how such a comparative analysis would be structured and interpreted.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for screening potential drug candidates, optimizing lead compounds, and proposing hypotheses about drug-receptor interactions.[2]

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical docking results for a series of benzylmorpholine derivatives against a common cancer target, Epidermal Growth Factor Receptor (EGFR) kinase. The data is presented to facilitate easy comparison of their potential efficacy.

Derivative IDTarget ProteinBinding Affinity (kcal/mol)Hydrogen BondsInteracting Residues
BZM-001EGFR Kinase-8.53Met793, Leu718, Asp855
BZM-002EGFR Kinase-9.24Met793, Lys745, Cys797, Asp855
BZM-003EGFR Kinase-7.82Leu718, Gln791
BZM-004EGFR Kinase-9.55Met793, Leu718, Lys745, Cys797, Asp855
Reference Gefitinib -10.1 2 Met793, Gln791

Experimental Protocols

A detailed and standardized protocol is crucial for reproducible and comparable docking studies. The following methodology outlines a typical workflow for a comparative docking analysis.

Software and Hardware
  • Docking Software: AutoDock Vina[3][4], a widely used open-source program, is recommended for its accuracy and speed.[5] Other suitable commercial software includes GOLD, Glide, and MOE.[5][6]

  • Visualization Software: UCSF Chimera or ChimeraX[7], PyMOL, and Discovery Studio are used for protein and ligand preparation and for visualizing the docking results.[8][9]

  • Hardware: A high-performance computing cluster is recommended for docking a large library of compounds, although modern multi-core desktop computers are sufficient for smaller-scale studies.

Preparation of the Receptor Protein
  • Structure Retrieval: The 3D crystallographic structure of the target protein (e.g., EGFR kinase) is downloaded from the Protein Data Bank (PDB).[10]

  • Protein Cleaning: The downloaded PDB file is opened in a molecular visualization tool. All non-essential molecules, such as water, co-crystallized ligands, and ions, are removed from the protein structure.[11][12]

  • Adding Hydrogens and Charges: Polar hydrogen atoms are added to the protein, which are often absent in crystal structures.[13] Gasteiger charges are then assigned to all atoms. These steps are crucial for calculating the electrostatic interactions during docking.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.[14]

Preparation of the Ligands
  • Ligand Sketching and Optimization: The 2D structures of the benzylmorpholine derivatives are drawn using a chemical drawing tool like ChemDraw or Marvin Sketch. These 2D structures are then converted to 3D and their geometry is optimized using a computational chemistry software package to find the lowest energy conformation.

  • Charge Calculation and Torsion Angles: Charges are assigned to the ligand atoms. The rotatable bonds within the ligand are identified to allow for conformational flexibility during the docking process.[13]

  • File Format Conversion: The prepared ligands are also saved in the PDBQT file format.

Grid Box Generation

A grid box is defined to specify the search space for the docking simulation on the receptor.[10] The box should be centered on the active site of the protein and large enough to accommodate the ligands in various orientations.[12] The coordinates and dimensions of the grid box are saved in a configuration file.

Molecular Docking Simulation

The docking simulation is initiated using the command line interface of AutoDock Vina. The command specifies the prepared receptor and ligand files, as well as the configuration file containing the grid box parameters.[8] The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.

Analysis of Docking Results
  • Binding Affinity: The primary output of the docking simulation is the binding affinity, reported in kcal/mol.[8] A more negative value indicates a stronger predicted binding interaction.

  • Pose Visualization: The top-ranked binding poses for each ligand are visualized to analyze the interactions with the protein's active site.[15] Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified.[15]

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its co-crystallized pose can be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful validation.[15]

Visualizations

Molecular Docking Workflow

The following diagram illustrates the sequential steps involved in a typical comparative molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Selection Target Protein Selection (e.g., from PDB) Target_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Target_Selection->Target_Prep Ligand_Design Ligand Design/Selection (Benzylmorpholine Derivatives) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Design->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Target_Prep->Grid_Generation Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Generation Generation of Binding Poses Docking_Run->Pose_Generation Scoring Scoring & Ranking (Binding Affinity) Pose_Generation->Scoring Analysis Interaction Analysis (H-Bonds, Hydrophobic) Scoring->Analysis Lead_Identification Lead Candidate Identification Analysis->Lead_Identification

A generalized workflow for comparative molecular docking studies.
Hypothetical Signaling Pathway: RTK Inhibition

Benzylmorpholine derivatives are often investigated for their potential as anticancer agents. A common target in cancer therapy is the Receptor Tyrosine Kinase (RTK) signaling pathway, which, when dysregulated, can lead to uncontrolled cell growth.[16] The diagram below illustrates a simplified RTK pathway and a hypothetical point of inhibition by a benzylmorpholine derivative.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates Ligand Growth Factor Ligand->RTK Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Benzylmorpholine Derivative Inhibitor->RTK Inhibits

Simplified RTK signaling pathway with hypothetical inhibition.

References

The Potential of 4-Benzylmorpholine as a Precursor for Norepinephrine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective norepinephrine reuptake inhibitors (NRIs) is a continuous endeavor. This guide provides a comprehensive validation of 4-benzylmorpholine as a promising precursor for the synthesis of potent NRIs, comparing its derivatives with established alternatives and providing detailed experimental data and protocols to support further research and development.

Norepinephrine (NE) is a crucial catecholamine neurotransmitter that plays a pivotal role in regulating mood, attention, and arousal. The norepinephrine transporter (NET) is responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Inhibition of NET is a key mechanism of action for a range of antidepressant medications and treatments for attention-deficit/hyperactivity disorder (ADHD). Consequently, the development of novel and selective NRIs remains a significant area of interest in medicinal chemistry.

This guide explores the viability of this compound as a foundational scaffold for the synthesis of new NRIs. Through a comparative analysis with other precursor classes, supported by quantitative data and detailed experimental methodologies, we aim to provide a valuable resource for the scientific community.

Quantitative Comparison of NRI Precursor Derivatives

The efficacy of various compounds derived from different precursors as norepinephrine reuptake inhibitors can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following tables summarize the in vitro activity of representative compounds derived from morpholine and piperidine scaffolds at the human norepinephrine transporter (hNET). Lower values indicate higher potency.

Table 1: In Vitro Potency of Morpholine-Based Norepinephrine Reuptake Inhibitors

CompoundPrecursor ScaffoldIC50 (nM) at hNETKi (nM) at hNETSelectivity for NET over SERTReference
(SS)-2-((phenoxy)(phenyl)methyl)morpholineThis compound159.8>100-fold[1]
ReboxetineMorpholine1.17.4~117-fold[1]

Table 2: In Vitro Potency of Piperidine-Based Norepinephrine Reuptake Inhibitors

CompoundPrecursor ScaffoldIC50 (nM) at hNETKi (nM) at hNETSelectivity for NET over SERTReference
4-Benzylpiperidine Derivative (7j)4-Benzylpiperidine380--[2]
DesipramineImipramine (tricyclic)4.01.8~22-fold
AtomoxetinePhenylpropanolamine5.03.0~15-fold

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay (Radioligand Binding)

This assay determines the ability of a test compound to inhibit the binding of a radiolabeled ligand to the norepinephrine transporter.

Objective: To determine the IC50 and Ki values of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET

  • [³H]Nisoxetine (radioligand)

  • Test compounds

  • Desipramine (positive control)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • 96-well plates

  • Filter mats (GF/B)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hNET cells to ~80-90% confluency.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add [³H]Nisoxetine to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

Protocol 2: In Vivo Behavioral Assessment - Forced Swim Test (Mouse)

This test is a widely used behavioral model to screen for antidepressant activity.

Objective: To evaluate the potential antidepressant-like effects of a test compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound

  • Vehicle control (e.g., saline)

  • Imipramine (positive control)

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or imipramine intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Session: Gently place each mouse individually into a beaker of water for a 6-minute session.

  • Recording: Record the entire session using a video camera positioned to the side of the beaker.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[5][6][7][8][9]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Synthesis Pathway of a Morpholine-Based NRI cluster_start Starting Material cluster_intermediate Key Intermediate cluster_synthesis Enantioselective Synthesis cluster_final Final Product This compound This compound n-Butyl this compound-2-carboxylate n-Butyl this compound-2-carboxylate This compound->n-Butyl this compound-2-carboxylate Carboxylation Enzymatic Resolution Enzymatic Resolution n-Butyl this compound-2-carboxylate->Enzymatic Resolution (S)-enantiomer (S)-enantiomer Enzymatic Resolution->(S)-enantiomer (R)-enantiomer (R)-enantiomer Enzymatic Resolution->(R)-enantiomer NRI Derivative NRI Derivative (S)-enantiomer->NRI Derivative Further Modification G Norepinephrine Signaling Pathway and NRI Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine_Vesicle Norepinephrine (in vesicle) Dopamine->Norepinephrine_Vesicle Norepinephrine_Synapse Norepinephrine Norepinephrine_Vesicle->Norepinephrine_Synapse Release NET NET NET->Norepinephrine_Vesicle Norepinephrine_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_Synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction NRI NRI NRI->NET Inhibition G Experimental Workflow for NRI Precursor Validation Precursor_Selection Precursor Selection (e.g., this compound) Synthesis Synthesis of Derivative Library Precursor_Selection->Synthesis In_Vitro_Screening In Vitro Screening (NET Binding Assay) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis In_Vivo_Testing In Vivo Behavioral Testing (Forced Swim Test) Lead_Identification->In_Vivo_Testing In_Vivo_Testing->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Benzylmorpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, a clear and compliant disposal procedure for compounds like 4-Benzylmorpholine is essential. This guide provides immediate, procedural, and logistical information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The following procedures are based on general principles of hazardous waste management and should be executed in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is critical to handle this compound with care, recognizing its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye and Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat and other protective clothing are necessary to prevent skin contact.

  • Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.

Summary of Key Data

While specific quantitative disposal data is not available, the following table summarizes key physical and hazard information for this compound, which informs its proper handling and disposal.

PropertyData
Molecular Formula C₁₁H₁₅NO
CAS Number 10316-00-4
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation[1][2]
GHS Hazard Class Skin Irritant (Category 2) Eye Irritant (Category 2)[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of all personnel and minimizes environmental impact. Adherence to the following step-by-step protocol is crucial.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Characterization: The first critical step is to characterize the waste. Based on its known hazards, this compound should be treated as a hazardous chemical waste.[3]

  • Segregation: To prevent dangerous reactions, do not mix this compound waste with other incompatible chemical waste streams.[4][5] It should be collected in a dedicated waste container.

  • Containerization: Use a compatible, leak-proof container for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended. Ensure the container is in good condition and has a secure, screw-top cap.[3][6]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[3][6]

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The accumulation start date (the date the first drop of waste was added to the container).[3]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[3][6] This area should be secure, well-ventilated, and equipped with secondary containment to prevent the release of material in case of a leak.

  • Request for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3][5] Provide the EHS department with a complete and accurate description of the waste.

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[3][4][7] This can lead to environmental contamination and damage to plumbing systems.

  • DO NOT dispose of this compound in the regular trash.[3][4][7]

  • DO NOT allow the waste to evaporate in a fume hood as a means of disposal.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Waste in a Chemical Fume Hood A->B C Characterize Waste as Hazardous B->C D Segregate from Incompatible Waste C->D E Use a Compatible, Leak-Proof Container (e.g., HDPE) D->E F Label Container: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date E->F G Store in Designated, Secure, Ventilated Area with Secondary Containment F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Provide Accurate Waste Information to EHS H->I J Waste Pickup by Licensed Hazardous Waste Contractor I->J K Complete Hazardous Waste Manifest J->K L Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) K->L

Caption: Workflow for the proper disposal of this compound waste.

References

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4-Benzylmorpholine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.